Dhx9-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21ClFN5O3S2 |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(ethylsulfonylamino)phenyl]-4-[5-(3-fluoroazetidin-1-yl)pyrimidin-2-yl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H21ClFN5O3S2/c1-3-33(30,31)27-16-5-13(22)4-15(6-16)26-21(29)19-7-18(12(2)32-19)20-24-8-17(9-25-20)28-10-14(23)11-28/h4-9,14,27H,3,10-11H2,1-2H3,(H,26,29) |
InChI Key |
KNWXFQXFPIBAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=C(S2)C)C3=NC=C(C=N3)N4CC(C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DHX9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9), an NTP-dependent helicase, is a critical enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its multifaceted role in cellular homeostasis and its overexpression in various cancers have positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of DHX9 inhibitors, with a focus on the core principles of their biochemical and cellular effects. Due to the limited publicly available data on DHX9-IN-9, this document will also draw upon findings from other well-characterized DHX9 inhibitors to illustrate the key concepts and experimental approaches in the field.
Introduction to DHX9
DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its ability to unwind a variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and RNA/DNA hybrids.[1] This enzymatic activity is fundamental to its function in resolving complex nucleic acid secondary structures such as R-loops and G-quadruplexes, which can otherwise impede essential cellular processes and lead to genomic instability.[1][2] DHX9's involvement in pathways that are often dysregulated in cancer, such as DNA damage repair and gene expression, makes it a prime candidate for targeted cancer therapy.[3][4][5]
General Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors are small molecules designed to interfere with the enzymatic activity of the DHX9 protein.[6] The primary mechanism of these inhibitors is to disrupt the ATP-dependent helicase activity of DHX9, which is essential for its function.[6] This can be achieved through several modes of action:
-
ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of DHX9, directly competing with ATP and preventing the energy transduction required for helicase activity.
-
Allosteric Inhibition: These inhibitors bind to a site on the DHX9 protein distinct from the ATP-binding pocket.[1][3] This binding induces a conformational change in the protein that renders it inactive or less active, thereby preventing the unwinding of nucleic acid substrates.[1][3]
-
Interference with Substrate Binding: Some inhibitors may function by preventing the binding of DHX9 to its nucleic acid substrates.
While specific data for this compound is sparse, it is reported to be a potent RNA helicase DHX9 inhibitor with an EC50 of 0.0177 μM in a cellular target engagement assay.[7] The detailed mechanism, such as whether it is an allosteric or competitive inhibitor, is not publicly available.
Quantitative Data on DHX9 Inhibition
The characterization of DHX9 inhibitors involves a battery of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. The following tables summarize the types of quantitative data typically generated for a novel DHX9 inhibitor, using hypothetical data for this compound based on reported values for other inhibitors for illustrative purposes.
Table 1: Biochemical Activity of this compound (Hypothetical Data)
| Assay Type | Parameter | Value | Description |
| Helicase Assay | IC50 | 50 nM | Concentration of inhibitor required to reduce DHX9's nucleic acid unwinding activity by 50%. |
| ATPase Assay | IC50 | 75 nM | Concentration of inhibitor required to reduce DHX9's ATP hydrolysis activity by 50%. |
| Binding Assay (e.g., SPR) | KD | 25 nM | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to DHX9. |
Table 2: Cellular Activity of this compound (Hypothetical and Reported Data)
| Assay Type | Cell Line | Parameter | Value | Description |
| Cellular Target Engagement | Cancer Cell Line | EC50 | 0.0177 µM[7] | Concentration of inhibitor required to achieve 50% target engagement in a cellular context. |
| Cell Proliferation Assay | MSI-H Colorectal Cancer | GI50 | 100 nM | Concentration of inhibitor required to inhibit the growth of 50% of the cancer cells. |
| Apoptosis Assay | Small Cell Lung Cancer | % Apoptotic Cells | 4-fold increase | Increase in the percentage of apoptotic cells upon treatment with the inhibitor. |
| R-loop Accumulation Assay | HeLa | Fold Increase | 5-fold increase | Increase in the formation of R-loops, a hallmark of DHX9 inhibition. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHX9 inhibitors. Below are outlines of key experimental protocols.
DHX9 Helicase Assay
This assay directly measures the unwinding activity of DHX9 on a nucleic acid substrate.
-
Principle: A fluorophore and a quencher are placed on opposite strands of a dsRNA or DNA/RNA hybrid substrate. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[8]
-
Protocol Outline:
-
Substrate Preparation: Anneal a fluorophore-labeled oligonucleotide to a quencher-labeled complementary strand.
-
Reaction Mixture: In a microplate, combine recombinant human DHX9 protein, the nucleic acid substrate, ATP, and varying concentrations of the inhibitor in a suitable assay buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.
-
DHX9 ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified. This is often done using a coupled enzyme system (e.g., ADP-Glo™) where the ADP is converted into a detectable signal, such as luminescence.[9][10]
-
Protocol Outline:
-
Reaction Mixture: In a microplate, combine recombinant DHX9, a stimulating nucleic acid (e.g., poly(A) RNA), ATP, and the inhibitor in an assay buffer.
-
Incubation: Incubate at 37°C to allow ATP hydrolysis.
-
ADP Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) to stop the reaction and initiate the signal-generating reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of ATP consumed and plot against inhibitor concentration to determine the IC50.
-
Cellular Proliferation Assay
This assay assesses the effect of the DHX9 inhibitor on the growth of cancer cells.
-
Principle: Cancer cells are treated with the inhibitor, and cell viability is measured over time using reagents like resazurin or by cell counting.
-
Protocol Outline:
-
Cell Plating: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (e.g., luminescence) or count the cells.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways and Visualizations
Inhibition of DHX9 has significant downstream consequences on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these effects.
Figure 1: A diagram illustrating the central mechanism of DHX9 inhibition.
The diagram above shows that this compound inhibits the core functions of DHX9, leading to the dysregulation of essential cellular processes. This results in the accumulation of R-loops, increased replication stress, DNA damage, and ultimately, apoptosis in cancer cells.
Figure 2: A workflow diagram for the characterization of a DHX9 inhibitor.
This workflow illustrates the parallel biochemical and cellular assays performed to comprehensively characterize a DHX9 inhibitor like this compound, from initial potency determination to understanding its effects on cancer cells.
Conclusion
DHX9 is a promising therapeutic target in oncology due to its central role in maintaining genome stability and its dysregulation in cancer. While specific data on this compound is limited in the public domain, the established methodologies for characterizing DHX9 inhibitors provide a clear roadmap for its evaluation. The core mechanism of action for these inhibitors lies in the disruption of DHX9's helicase and ATPase activities, leading to replication stress and apoptosis in cancer cells that are dependent on DHX9 function. Further research into the specific interactions and cellular effects of novel inhibitors like this compound will be crucial for their clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genecards.org [genecards.org]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of an allosteric, potent and selective DHX9 helicase inhibitor with best-in-class potential for the treatment of genomically unstable cancers | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Unveiling the Function of Dhx9-IN-9: A Technical Guide to a Potent DHX9 Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function and mechanism of action of Dhx9-IN-9, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a multifaceted enzyme crucial to various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in numerous pathologies, most notably cancer and viral infections, rendering it a compelling therapeutic target. This document summarizes the available quantitative data for this compound, details relevant experimental protocols for characterizing DHX9 inhibitors, and presents visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and potential therapeutic applications.
Introduction to DHX9
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is an essential enzyme that utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures.[1] DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases and is capable of resolving a wide array of substrates, including double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), RNA/DNA hybrids (R-loops), and G-quadruplexes.[1] This activity is critical for a multitude of cellular functions:
-
Transcription and Translation: DHX9 is involved in both the initiation and elongation phases of transcription and can also regulate the translation of specific mRNAs.[2]
-
DNA Replication and Repair: By resolving R-loops and other non-canonical DNA structures, DHX9 plays a vital role in preventing replication stress and maintaining genomic stability.[3][4] It interacts with key proteins in DNA damage response pathways, such as BRCA1.[3]
-
RNA Processing and Transport: DHX9 participates in pre-mRNA splicing, microRNA biogenesis, and the nuclear export of certain RNAs.[1]
-
Innate Immune Response: DHX9 can act as a sensor for viral nucleic acids, contributing to the innate immune response against viral infections.[5]
Given its central role in these fundamental processes, the aberrant expression or activity of DHX9 is associated with various diseases. Elevated DHX9 levels are observed in multiple cancer types, including colorectal, ovarian, and small cell lung cancer, and are often linked to poor prognosis.[3] Furthermore, many viruses exploit DHX9's helicase activity for their own replication.[6] These pathological associations have established DHX9 as a promising target for therapeutic intervention.
This compound: A Potent DHX9 Inhibitor
This compound is a small molecule inhibitor of the RNA helicase DHX9.[2] While detailed studies on its specific biological effects are not extensively available in the public domain, its primary function is to inhibit the enzymatic activity of DHX9.
Mechanism of Action
As an inhibitor of DHX9, this compound is presumed to interfere with the helicase's ability to unwind nucleic acid substrates. DHX9 inhibitors typically function by impeding the ATP hydrolysis that fuels the unwinding process.[6] This can be achieved by either blocking the ATP-binding site or by binding to an allosteric site that induces a conformational change, rendering the enzyme inactive.[6] The ultimate consequence of DHX9 inhibition is the disruption of the cellular processes that are dependent on its helicase activity.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. It is important to note that this data is limited and further research is required for a comprehensive characterization.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Cellular Target Engagement | EC50 | 0.0177 µM | [2][7][8][9][10] |
Table 1: Quantitative Data for this compound
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of DHX9 in various cellular pathways and the expected consequences of its inhibition by molecules like this compound.
Caption: The central role of DHX9 in various cellular processes and its inhibition by this compound.
Caption: The role of DHX9 overexpression in cancer and the therapeutic potential of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DHX9 inhibitors. While specific protocols for this compound are not publicly available, these general procedures are standard in the field.
DHX9 Helicase Activity Assay
This assay measures the unwinding of a nucleic acid substrate by DHX9.
-
Principle: A fluorophore and a quencher are placed on opposite strands of a dsRNA or DNA/RNA hybrid substrate. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.[6]
-
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled nucleic acid substrate (e.g., TAMRA-labeled strand and BHQ-labeled complementary strand)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
ATP solution
-
384-well, low-volume, black plates
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant DHX9 protein to all wells except the negative control.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Add the fluorescently labeled substrate to all wells.
-
Initiate the reaction by adding ATP.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for TAMRA, Ex: 555 nm, Em: 585 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a DHX9 helicase activity assay.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified. This is often done using a commercially available kit, such as ADP-Glo™, which measures ADP levels via a luminescence-based reaction.[3]
-
Materials:
-
Recombinant human DHX9 protein
-
Nucleic acid substrate (e.g., dsRNA) to stimulate activity
-
Assay Buffer (similar to the helicase assay)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well, white plates
-
Luminometer
-
-
Procedure:
-
Follow steps 1-5 of the helicase assay protocol for compound and enzyme addition.
-
Add the stimulating nucleic acid substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.
-
Normalize the signals to the vehicle control.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the engagement of a drug with its target protein in a cellular context.[11][12] The EC50 value for this compound was determined using such an assay.[2]
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified.[11][12]
-
Materials:
-
Cultured cells expressing DHX9
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Western blotting reagents and equipment (or other protein quantification methods like mass spectrometry or high-throughput immunoassays)
-
Anti-DHX9 antibody
-
-
Procedure (Western Blot-based):
-
Seed cells and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (to determine the optimal melting temperature) or at a single, fixed temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble DHX9 in each sample by Western blotting using an anti-DHX9 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble DHX9 as a function of temperature to generate a melting curve. The presence of a stabilizing ligand like this compound will shift the curve to the right (higher melting temperature).
-
Alternatively, at a fixed temperature, plot the amount of soluble DHX9 against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Conclusion
This compound is a potent inhibitor of the DHX9 helicase, a key enzyme with critical roles in maintaining cellular homeostasis and whose dysregulation is implicated in cancer and viral diseases. The available data, though limited, indicates a high cellular potency for this compound. The experimental protocols and pathways described in this guide provide a framework for the further investigation and characterization of this and other DHX9 inhibitors. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting DHX9 will undoubtedly emerge, with inhibitors like this compound at the forefront of these discovery efforts.
References
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhx9-IN-9: A Technical Guide to a Novel DHX9 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) has emerged as a critical enzyme in multiple cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Dhx9-IN-9, a potent and selective small-molecule inhibitor of DHX9. This document details the mechanism of action, quantitative efficacy, and experimental protocols relevant to the study of this compound and other DHX9 inhibitors. It is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to DHX9
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops (RNA:DNA hybrids) and G-quadruplexes.[1] By resolving these structures, DHX9 plays a crucial role in preventing replication stress and DNA damage.[1][2] Dysregulation of DHX9 activity is associated with genomic instability, a hallmark of cancer.[3] Consequently, inhibiting DHX9 presents a promising therapeutic strategy to selectively target cancer cells that are highly dependent on its function for survival, particularly those with deficient DNA damage repair mechanisms.[1]
This compound and Other DHX9 Inhibitors: Quantitative Data
Several small molecules have been identified as potent inhibitors of DHX9. This section summarizes the available quantitative data for this compound and a well-characterized analogue, ATX968.
| Inhibitor | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Cellular Target Engagement | EC50 | 0.0177 µM | - | [4] |
| Dhx9-IN-12 | Cellular Target Engagement | EC50 | 0.917 µM | - | [5] |
| Dhx9-IN-13 | Cellular Target Engagement | EC50 | 3.4 µM | - | [6] |
| ATX968 | circBRIP1 Target Engagement | EC50 | 0.054 µM | - | [7][8] |
| circBRIP1 Target Engagement | EC50 | 101 nM | - | [9] | |
| circAKR1A Target Engagement | EC50 | 95 nM | - | [9] | |
| circDKC1 Target Engagement | EC50 | 236 nM | - | [9] | |
| Helicase Unwinding Assay | IC50 | 8 nM | - | [10] | |
| Surface Plasmon Resonance (SPR) | Kd | 1.3 nM | - | [11] | |
| Proliferation Assay | IC50 | <1 µM | MSI-H/dMMR Colorectal Cancer Cells | [11][12] | |
| Proliferation Assay | IC50 | >1 µM | MSS/pMMR Colorectal Cancer Cells | [11][12] |
Mechanism of Action of DHX9 Inhibition
Inhibition of DHX9's helicase activity leads to the accumulation of aberrant nucleic acid structures, primarily R-loops and double-stranded RNA (dsRNA).[13][14] This accumulation triggers a cascade of cellular events, ultimately leading to cancer cell death.
Induction of Replication Stress and DNA Damage
The unresolved R-loops impede the progression of replication forks, leading to replication stress and the accumulation of DNA double-strand breaks.[1][13] This is evidenced by the increased phosphorylation of H2AX (γH2AX), a marker of DNA damage.[2]
Activation of Innate Immune Signaling Pathways
The accumulation of cytoplasmic dsRNA and DNA fragments from damaged nuclei activates innate immune sensing pathways, a phenomenon known as "viral mimicry".[14][15] This leads to the activation of several downstream signaling cascades:
-
cGAS-STING Pathway: Cytosolic DNA fragments are detected by cyclic GMP-AMP synthase (cGAS), which produces cGAMP. cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons.[14][16]
-
NF-κB Pathway: DHX9 has been shown to interact with components of the NF-κB pathway.[17] Its inhibition can lead to the activation of NF-κB, which promotes the transcription of pro-inflammatory cytokines.[18]
-
p53 Pathway: DHX9 inhibition can induce a p53-dependent apoptotic response in cancer cells.[3][19] Even in p53-deficient cells, DHX9 inhibition can still lead to cell death, suggesting the involvement of alternative pathways.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DHX9 inhibitors.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
Materials:
-
Purified recombinant DHX9 protein
-
DHX9 substrate (e.g., yeast RNA or a specific oligonucleotide)[20]
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl₂, 0.01% Triton X-100[20]
-
ADP detection reagent (e.g., Transcreener ADP² Assay Kit)[20]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add the DHX9 enzyme to the wells of a 384-well plate containing the assay buffer.
-
Add the test inhibitor to the appropriate wells and incubate for a defined period (e.g., 15-60 minutes) at room temperature.[21]
-
Initiate the reaction by adding a mixture of the DHX9 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.[20]
-
Stop the reaction and detect the amount of ADP produced using a suitable ADP detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization, fluorescence intensity, or time-resolved fluorescence resonance energy transfer) on a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Materials:
-
Purified recombinant DHX9 protein
-
Fluorescently labeled double-stranded RNA (dsRNA) substrate with a 3' overhang. The substrate is typically designed with a fluorophore on one strand and a quencher on the complementary strand.
-
ATP
-
Helicase Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA[22]
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the DHX9 enzyme to the wells of a 384-well black plate containing the helicase assay buffer.
-
Add the test inhibitor to the appropriate wells and pre-incubate for 15 minutes.[22]
-
Initiate the reaction by adding a mixture of the dsRNA substrate and ATP.
-
Immediately begin kinetic reading of the fluorescence signal on a plate reader at 32°C for a set duration (e.g., 20-30 minutes), taking readings at regular intervals (e.g., every 60 seconds).[23]
-
The unwinding of the dsRNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the kinetic curves.
-
Determine the IC50 values by plotting the initial velocities against the inhibitor concentrations.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound binds to its intended target within a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells of interest
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Western blotting reagents or other protein detection methods
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[24]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[24]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble DHX9 in the supernatant by Western blotting, ELISA, or other sensitive protein detection methods.
-
A positive target engagement will result in a higher amount of soluble DHX9 at elevated temperatures in the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DHX9 inhibition and a general experimental workflow for inhibitor characterization.
Signaling Pathways
Caption: DHX9 inhibition leads to R-loop and dsRNA accumulation, triggering downstream signaling.
Experimental Workflow
Caption: A typical workflow for the discovery and characterization of DHX9 inhibitors.
Conclusion
This compound and other potent DHX9 inhibitors represent a promising new class of anti-cancer agents. By disrupting the fundamental cellular processes that are hijacked by cancer cells, these inhibitors induce synthetic lethality in tumors with specific genetic backgrounds, such as those with deficient mismatch repair. This technical guide provides a comprehensive overview of the current knowledge on DHX9 inhibition, from quantitative biochemical data to detailed experimental protocols and an understanding of the downstream signaling consequences. This information should empower researchers to further investigate the therapeutic potential of targeting DHX9 in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.foxchase.org [profiles.foxchase.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. accenttx.com [accenttx.com]
- 23. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of DHX9 Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of potent and selective inhibitors of DExH-Box Helicase 9 (DHX9). While this document will use the well-characterized inhibitor ATX968 as a primary case study to illustrate the core principles and methodologies, the presented information is broadly applicable to the development of other novel DHX9-targeted therapies. DHX9 has emerged as a critical therapeutic target in oncology due to its multifaceted roles in maintaining genomic stability, regulating transcription and translation, and its overexpression in various cancers.[1][2][3]
DHX9 as a Therapeutic Target
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, playing a crucial role in DNA replication, transcription, and RNA processing.[1][3] Its dysregulation is implicated in the progression of numerous cancers, including colorectal, ovarian, and small cell lung cancer.[2][4] Notably, cancer cells with microsatellite instability (MSI) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9 for survival, making it a promising target for precision medicine.[2] Inhibition of DHX9 leads to the accumulation of R-loops and double-stranded RNA (dsRNA), triggering replication stress, DNA damage, and a tumor-intrinsic interferon response, ultimately leading to apoptosis in cancer cells.[2][4]
Discovery of a Novel DHX9 Inhibitor: A Case Study of ATX968
The discovery of the potent and selective DHX9 inhibitor, ATX968, serves as an excellent model for the identification of novel therapeutic agents targeting this helicase.
High-Throughput Screening and Hit Identification
The initial discovery process for ATX968 involved multiple high-throughput screening campaigns to identify compounds that could either bind to DHX9 or inhibit its enzymatic functions.[5] A rigorous triage and validation process, utilizing a suite of biochemical and biophysical assays, led to the identification of a validated hit compound.[5] This initial compound demonstrated partial inhibition of DHX9's ATPase activity but full inhibition of its unwinding activity, suggesting a complex mechanism of action.[5]
Structure-Based Drug Design and Optimization
X-ray crystallography was instrumental in advancing the hit compound. The crystal structure of DHX9 in complex with the inhibitor revealed an allosteric binding site, distinct from the ATP-binding pocket.[5] This crucial structural information enabled a structure-based drug design approach to optimize the initial hit for improved potency and desirable pharmacokinetic properties.
The logical workflow for the discovery and optimization of a DHX9 inhibitor like ATX968 is depicted below:
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of a potent DHX9 inhibitor, using ATX968 as an example.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 0.027 µM | Surface Plasmon Resonance (SPR) | [5] |
| ATPase Inhibition (IC50) | > 10 µM (Partial) | ATPase Activity Assay | [5] |
| Unwinding Inhibition (IC50) | 0.015 µM | Helicase Unwinding Assay | [5] |
| Cellular Antiproliferative Activity (IC50) | < 1 µmol/L (in sensitive lines) | Cell Proliferation Assay | [2] |
| circBRIP1 EC90 | ~1 µM | Cellular Target Engagement Assay | [2] |
Table 1: In Vitro Activity of a Representative DHX9 Inhibitor (ATX968)
| Parameter | Dose | Value | Species | Reference |
| Cmax | 300 mg/kg (oral) | ~10,000 ng/mL | Balb/C Mice | [5] |
| AUC0–24h | 300 mg/kg (oral) | ~150,000 h*ng/mL | Balb/C Mice | [5] |
| T1/2 | 10 mg/kg (oral) | 1.42 h | CD1 Mice | [5] |
Table 2: Pharmacokinetic Properties of a Representative DHX9 Inhibitor (ATX968)
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on DHX9 inhibitors. Below are representative protocols for key experiments.
Recombinant DHX9 Expression and Purification
Human DHX9 can be expressed in insect cells (e.g., Sf9) using a baculovirus expression system. A typical protocol involves infecting Sf9 cells with a baculovirus stock containing the human DHX9 vector. After a 72-hour incubation period, the cells are harvested, and the DHX9 protein is purified using standard chromatography techniques.[6]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR assays are employed to determine the binding affinity and kinetics of inhibitors to DHX9.[7] A robust SPR assay involves immobilizing recombinant DHX9 on a sensor chip and flowing the inhibitor at various concentrations over the surface. The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[7]
DHX9 ATPase Activity Assay
The ATPase activity of DHX9 is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. This can be achieved using a malachite green-based colorimetric assay. The reaction mixture typically contains recombinant DHX9, a suitable nucleic acid substrate (e.g., double-stranded RNA with a 3' overhang), ATP, and the test inhibitor.[7]
Helicase Unwinding Assay
The ability of DHX9 to unwind a double-stranded nucleic acid substrate is monitored, often using a fluorescence-based method. A substrate with a fluorescent reporter and a quencher on opposite strands is used. Upon unwinding by DHX9, the increase in fluorescence is measured. The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.
Cell Proliferation Assay
The antiproliferative effect of DHX9 inhibitors on cancer cell lines is assessed using assays such as the MTT assay.[8] Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured to determine the IC50 value.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of a DHX9 inhibitor, human cancer cell lines (e.g., MSI-H/dMMR colorectal cancer cells) are implanted into immunodeficient mice.[2] Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage). Tumor volume is monitored over time to assess the antitumor activity of the compound.[2]
Signaling Pathways Modulated by DHX9 Inhibition
Inhibition of DHX9 perturbs several critical cellular signaling pathways, leading to cancer cell death. The primary mechanism involves the induction of replication stress and a viral mimicry response.
DHX9 Inhibition, R-loop Accumulation, and Replication Stress
DHX9 plays a vital role in resolving R-loops, which are three-stranded nucleic acid structures that can impede DNA replication.[4][9] Inhibition of DHX9 leads to the accumulation of R-loops, causing replication fork stalling and collapse, which in turn activates the DNA damage response (DDR) pathway.
Viral Mimicry and Innate Immune Response
The accumulation of dsRNA and cytoplasmic DNA fragments resulting from DHX9 inhibition triggers a "viral mimicry" response.[4] These nucleic acids are sensed by pattern recognition receptors such as RIG-I/MDA5 and cGAS, leading to the activation of the STING pathway and the production of type I interferons (IFNs). This innate immune response can further contribute to tumor cell death and may enhance the efficacy of immunotherapies.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. accenttx.com [accenttx.com]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to DHX9 Target Engagement and Binding Affinity of Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of novel inhibitors targeting the DEAH-box helicase 9 (DHX9). It is designed to furnish researchers, scientists, and drug development professionals with detailed quantitative data, experimental methodologies, and a clear understanding of the relevant signaling pathways. This document focuses on two prominent inhibitors, ATX968 (also known as DHX9-IN-2) and Dhx9-IN-9, to illustrate the principles of DHX9 inhibition.
Executive Summary
DHX9 is a multifunctional enzyme involved in various critical cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its dysregulation is implicated in several diseases, most notably cancer, making it an attractive therapeutic target. This guide delves into the specifics of small molecule inhibitors designed to modulate DHX9 activity. We present a compilation of their binding affinities and cellular target engagement metrics, detailed protocols for key biochemical and cellular assays, and visual representations of the underlying biological pathways to facilitate a deeper understanding of the mechanism of action of these inhibitors.
Quantitative Data for DHX9 Inhibitors
The following tables summarize the binding affinity and target engagement data for the DHX9 inhibitors ATX968 and this compound, providing a clear comparison of their potency and cellular activity.
Table 1: Biochemical and Cellular Activity of ATX968 (DHX9-IN-2)
| Assay Type | Parameter | Value | Species | Notes |
| Biochemical Assays | ||||
| Helicase Unwinding Assay | IC50 | 8 nM[1] | Human | - |
| ATPase Assay | IC50 | 0.06 µM[2] | Not Specified | Partial inhibitor[3] |
| Biophysical Assays | ||||
| Surface Plasmon Resonance (SPR) | Kd | 1.3 nM[1] | Human | Noncompetitive with ATP[1] |
| Residence Time | 355 min | Human | For a closely related compound (compound 64)[4] | |
| Cellular Target Engagement | ||||
| circBRIP1 Induction Assay | EC50 | 101 nM[1] | Human | A cellular biomarker for DHX9 inhibition[1] |
| circAKR1A1 Induction Assay | EC50 | 95 nM[1] | Human | - |
| circDKC1 Induction Assay | EC50 | 236 nM[1] | Human | - |
| Cellular Proliferation | ||||
| Antiproliferative Assay | IC50 | <1 µM | Human (MSI-H/dMMR colorectal cancer cell lines) | - |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Parameter | Value | Species | Notes |
| Cellular Target Engagement | ||||
| Cellular Target Engagement Assay | EC50 | 0.0177 µM[5] | Not Specified | Assay details not specified |
Table 3: Chemical Properties of DHX9 Inhibitors
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| ATX968 | C18H16ClN3O3S2[1] | 421.91 g/mol [1] | 2973395-71-8[6] |
| This compound | C21H20FN3O5S2 | 510.00 g/mol | Not Available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DHX9 Helicase Unwinding Assay
This assay measures the ability of an inhibitor to block the helicase activity of DHX9 on a nucleic acid substrate.
Protocol:
-
Assay Plate Preparation: The assay is performed in a small-volume, non-binding, 384-well black plate with a final volume of 20 µL per well[7].
-
Assay Buffer: The optimized 1x assay buffer consists of 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, and 0.004 U/mL RNAseOUT[7].
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., ATX968) in DMSO. Stamp 100 nL of the serial dilutions in duplicate into medium-binding, polypropylene 384-well assay plates[7].
-
Enzyme and Substrate Addition:
-
Add the DHX9 enzyme to the assay buffer.
-
Prepare a double-stranded RNA or DNA substrate with a fluorescent label and a quencher on opposite strands.
-
Initiate the reaction by adding the enzyme and substrate mixture to the wells containing the compounds.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) to allow for the unwinding reaction to proceed.
-
Data Acquisition: Measure the fluorescence intensity over time. As DHX9 unwinds the duplex substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of unwinding for each compound concentration. Plot the rate of unwinding against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
DHX9 ATPase Assay
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
Protocol:
-
Assay Principle: The assay measures the amount of ADP produced from ATP hydrolysis by DHX9. A common method is the ADP-Glo™ Kinase Assay.
-
Assay Plate Preparation: Use a small-volume, medium-binding, 384-well white plate with a final volume of 10 µL per well.
-
Assay Buffer: The optimized 1x assay buffer is the same as for the helicase assay: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.
-
Reaction Setup:
-
Add the test compound and DHX9 enzyme to the wells and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the double-stranded RNA substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature for a set period to allow ATP hydrolysis to occur.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The luminescence is directly proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Use a suitable sensor chip (e.g., CM5).
-
Immobilize biotinylated DHX9 protein onto a streptavidin-coated sensor surface.
-
-
Running Buffer: A typical running buffer would be HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). To study the binding of non-competitive inhibitors, ADP can be supplemented into the running buffer.
-
Kinetic Analysis:
-
Multi-cycle kinetics: Inject a series of increasing concentrations of the inhibitor (analyte) over the immobilized DHX9 surface. After each injection, regenerate the surface to remove the bound analyte.
-
Single-cycle kinetics: Inject a series of increasing concentrations of the inhibitor sequentially without regeneration steps in between.
-
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from DHX9. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The residence time is calculated as 1/kd.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes at temperatures from 40°C to 70°C).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble DHX9 protein using a protein detection method, typically Western blotting with a specific anti-DHX9 antibody.
-
-
Data Analysis: Plot the amount of soluble DHX9 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Note: Specific antibody details for DHX9 in CETSA are not consistently reported in the reviewed literature and would need to be empirically validated.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.
Protocol:
-
Cell Line Engineering: Create a stable cell line expressing DHX9 fused to NanoLuc® luciferase.
-
Assay Setup:
-
Seed the engineered cells into a 96- or 384-well plate.
-
Add the test compound at various concentrations.
-
Add a cell-permeable fluorescent tracer that binds to DHX9.
-
Add the NanoLuc® substrate (furimazine).
-
-
Data Acquisition: Measure both the NanoLuc® emission (donor) and the tracer fluorescence (acceptor) simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). In the absence of a competing compound, the tracer binds to the DHX9-NanoLuc® fusion, bringing the fluorophore in close proximity to the luciferase and resulting in a high BRET ratio. A competing compound will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Note: The specific DHX9-NanoLuc fusion constructs and corresponding fluorescent tracers are proprietary or not widely published and would likely need to be custom-developed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving DHX9 and a typical workflow for inhibitor characterization.
DHX9 in R-loop Resolution
DHX9 plays a crucial, albeit complex, role in the regulation of R-loops, which are three-stranded nucleic acid structures that can be both beneficial for gene regulation and detrimental to genome stability.
Caption: DHX9-mediated resolution of R-loops during transcription.
DHX9 in NF-κB Signaling
DHX9 has been shown to be a positive regulator of the NF-κB signaling pathway, a key pathway in inflammation and immunity.
Caption: Role of DHX9 in the activation of the NF-κB signaling pathway.
Workflow for DHX9 Inhibitor Characterization
This diagram outlines a typical workflow for the identification and characterization of novel DHX9 inhibitors.
Caption: A streamlined workflow for the characterization of DHX9 inhibitors.
Conclusion
The development of potent and selective DHX9 inhibitors like ATX968 and this compound represents a significant advancement in targeting a key enzyme implicated in cancer biology. This guide provides a foundational resource for researchers in the field, offering a consolidated view of the quantitative data, detailed experimental protocols, and the broader context of DHX9's role in cellular signaling. The methodologies and data presented herein are intended to facilitate further research and development of novel therapeutics targeting DHX9. As our understanding of the intricate roles of DHX9 continues to evolve, so too will the strategies for its therapeutic modulation.
References
The Impact of DHX9 Inhibition on RNA Helicase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its role in resolving RNA/DNA hybrids and other complex nucleic acid structures makes it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the effects of inhibiting DHX9's RNA helicase activity. Due to the absence of publicly available information on a compound specifically named "Dhx9-IN-9," this document will utilize data from the well-characterized DHX9 inhibitor, ATX968, as a representative example to illustrate the core principles and methodologies.
This guide will detail the mechanisms of DHX9 action, present quantitative data on inhibitor potency, provide comprehensive experimental protocols for assessing helicase and ATPase activity, and visualize the intricate signaling pathways involving DHX9.
The Role of DHX9 as an RNA Helicase
DHX9 is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including double-stranded RNA (dsRNA), RNA/DNA hybrids, and G-quadruplexes.[1][3] This enzymatic activity is fundamental to several cellular functions:
-
Transcription and R-loop Resolution: DHX9 plays a critical role in preventing the accumulation of R-loops, which are three-stranded nucleic acid structures composed of an RNA/DNA hybrid and a displaced single-stranded DNA.[4] Aberrant R-loop formation can lead to DNA damage and genomic instability.
-
RNA Processing and Transport: The enzyme is involved in various aspects of post-transcriptional RNA metabolism.
-
Innate Immune Response: DHX9 has been identified as a sensor for viral nucleic acids, participating in the innate immune response.[5]
-
Genomic Stability: By resolving complex DNA and RNA structures, DHX9 contributes to the overall maintenance of genome integrity.[4]
Inhibition of DHX9's helicase function is a promising strategy to induce replication stress and apoptosis in cancer cells that are particularly dependent on its activity, such as those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[1][2][6]
Quantitative Analysis of DHX9 Inhibition
The potency of a DHX9 inhibitor is typically quantified through biochemical assays that measure its effect on both the ATPase and helicase activities of the enzyme. The following table summarizes the inhibitory activity of the representative inhibitor ATX968.
| Inhibitor | Assay Type | Target | IC50 (µM) | Notes |
| ATX968 | Helicase Unwinding Assay | DHX9 | 0.008 | Potent inhibition of unwinding activity. |
| ATX968 | ATPase Assay | DHX9 | Not specified as a direct IC50; partial inhibition observed. | ATX968 is an allosteric inhibitor, showing non-competitive inhibition with respect to ATP. |
| GTPγS | ATPase Assay | DHX9 | 200 | A non-hydrolyzable GTP analog used as a tool compound.[7] |
Experimental Protocols
Accurate assessment of a compound's effect on DHX9 activity requires robust and well-defined experimental protocols. Below are detailed methodologies for the key biochemical assays.
DHX9 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The amount of ADP produced is a direct measure of enzyme activity.
Principle: The assay measures the conversion of ATP to ADP. The generated ADP is detected using a luminescence-based system (e.g., ADP-Glo™ Kinase Assay).[1][8]
Protocol:
-
Reaction Setup: The assay is typically performed in a 384-well plate format.
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, and 0.004 U/mL RNaseOUT.[1]
-
Reagents:
-
Recombinant human DHX9 protein (e.g., 0.625 nM final concentration).[1]
-
RNA substrate (e.g., poly(A) RNA).
-
ATP (at a concentration near the Km value).
-
Test inhibitor (e.g., ATX968) at various concentrations.
-
-
Procedure: a. Add assay buffer, RNA substrate, and the test inhibitor to the wells of the plate. b. Add DHX9 enzyme to initiate the pre-incubation (typically 15 minutes at room temperature).[1] c. Initiate the reaction by adding ATP. d. Incubate the reaction for a defined period (e.g., 45-60 minutes) at 30°C or 37°C.[1][9] e. Stop the reaction and detect the generated ADP by adding the detection reagent (e.g., ADP-Glo™ reagent).[1] f. After a further incubation period (e.g., 45 minutes), measure the luminescence using a plate reader.[1]
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
DHX9 Helicase (Unwinding) Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Principle: A fluorophore and a quencher are placed on opposite strands of a dsRNA or RNA/DNA hybrid substrate. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
Protocol:
-
Reaction Setup: Performed in a 384-well, non-binding black plate.[1][6]
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, and 0.004 U/mL RNaseOUT.[1][6]
-
Reagents:
-
Procedure: a. Add assay buffer, DHX9 enzyme, and the test inhibitor to the wells. b. Pre-incubate for 15 minutes at room temperature.[1] c. Initiate the unwinding reaction by adding the fluorescently labeled dsRNA substrate and ATP. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. IC50 values are determined by plotting the unwinding activity against the inhibitor concentration.
Visualizing DHX9-Related Pathways and Workflows
DHX9 Signaling and Interactions
DHX9 is a hub protein that interacts with numerous other proteins to regulate various cellular processes. One notable pathway is its involvement in NF-κB signaling, where it can act as a transcriptional co-activator.
Caption: DHX9's role in the NF-κB signaling pathway.
Experimental Workflow for DHX9 Inhibitor Screening
A typical workflow for identifying and characterizing DHX9 inhibitors involves a primary screen followed by secondary and mechanistic assays.
Caption: A generalized workflow for DHX9 inhibitor discovery.
Conclusion
The inhibition of DHX9's RNA helicase activity presents a promising avenue for the development of novel therapeutics, particularly in the context of cancers with specific genetic vulnerabilities. The methodologies and data presented in this guide, using the inhibitor ATX968 as a case study, provide a framework for the evaluation of new chemical entities targeting DHX9. A thorough understanding of the biochemical assays and the underlying signaling pathways is critical for the successful prosecution of drug discovery programs aimed at this important enzyme.
References
- 1. accenttx.com [accenttx.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Inhibition of DHX9
Disclaimer: As of late 2025, detailed public information regarding the specific chemical structure, synthesis, and comprehensive experimental data for the compound designated "Dhx9-IN-9" is limited. It is commercially available and identified as a potent RNA helicase DHX9 inhibitor. This guide will provide a comprehensive overview of its molecular target, DHX9, and utilize a well-characterized DHX9 inhibitor, ATX968, as a surrogate to present the requested in-depth technical information for researchers, scientists, and drug development professionals.
The Core Target: DHX9 Helicase
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2][3] Its primary function is to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures, in an ATP-dependent manner.[1][2] This activity is integral to DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2][3] Due to its central role in these fundamental processes, DHX9 has emerged as a promising therapeutic target, particularly in oncology.[4][5][6][7]
Domain Architecture of Human DHX9
The human DHX9 protein is a 140-kDa multi-domain protein.[1][3] Its structure is characterized by a central helicase core, flanked by N-terminal and C-terminal domains that regulate its activity and substrate specificity.[1][2][8]
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. accenttx.com [accenttx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. accenttx.com [accenttx.com]
Methodological & Application
Application Notes and Protocols for Dhx9-IN-9 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DHX9 inhibitors, including compounds such as Dhx9-IN-9 and its analogs ATX968 and ATX666, in preclinical xenograft models of cancer. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of these targeted therapies.
Introduction
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its overexpression has been linked to poor prognosis in several cancer types.[1] Notably, cancers with specific genetic vulnerabilities, such as high microsatellite instability (MSI-H) or mutations in DNA damage repair genes like BRCA1 and BRCA2, have shown a particular dependency on DHX9.[2][3] This has made DHX9 an attractive target for the development of novel cancer therapeutics. Small molecule inhibitors of DHX9, such as ATX968 and ATX666, have demonstrated significant anti-tumor activity in preclinical xenograft models, validating DHX9 as a promising therapeutic target.[3][4]
Mechanism of Action
DHX9 inhibitors function by blocking the enzymatic activity of the DHX9 protein.[5] DHX9 is an ATP-dependent RNA helicase that unwinds RNA and RNA-DNA hybrid structures (R-loops).[5] Inhibition of DHX9 leads to an accumulation of these structures, resulting in increased replication stress and DNA damage.[3] In cancer cells with pre-existing defects in DNA damage repair pathways (e.g., mismatch repair deficiency in MSI-H tumors or homologous recombination deficiency in BRCA-mutant tumors), the inability to resolve this inhibitor-induced replication stress leads to cell cycle arrest and apoptosis, and consequently, tumor growth inhibition.[2][3]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of selected DHX9 inhibitors in various xenograft models.
| Compound | Cancer Type | Cell Line | Dosage and Administration | Outcome |
| ATX968 | Colorectal Cancer (MSI-H) | LS411N | 300 mg/kg, oral (p.o.), twice daily (BID) for 56 days | 105% tumor regression |
| ATX968 | Colorectal Cancer (MSS) | SW480 | 300 mg/kg, p.o., BID | No significant tumor growth inhibition |
| ATX666 | Triple-Negative Breast Cancer (BRCA LOF) | Not Specified | 100 mg/kg, p.o., BID for up to 28 days | Robust and significant tumor growth inhibition and regression |
| ATX666 | High-Grade Serous Ovarian Cancer (BRCA LOF) | Not Specified | 100 mg/kg, p.o., BID for up to 28 days | Robust and significant tumor growth inhibition and regression |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study evaluating a DHX9 inhibitor. This protocol is based on published studies with ATX968 and can be adapted for other DHX9 inhibitors and cancer models.
Animal Models
-
Species: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are commonly used for establishing xenografts.
-
Age/Weight: Mice are typically 6-8 weeks old and weigh 18-22 grams at the start of the study.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water.
Cell Culture and Implantation
-
Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., LS411N for MSI-H colorectal cancer, or a BRCA-mutant ovarian cancer cell line).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.
-
Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
For subcutaneous xenografts, inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of the mouse.
-
DHX9 Inhibitor Formulation and Administration
-
Formulation (Example for ATX968): A formulation for oral administration of ATX968 yielding a 2.5 mg/mL solution can be prepared as follows:
-
Dissolve the required amount of ATX968 in 10% (v/v) Dimethyl Sulfoxide (DMSO).
-
Add 40% (v/v) Polyethylene Glycol 300 (PEG300) and mix thoroughly.
-
Add 5% (v/v) Tween-80 and mix until the solution is clear.
-
Finally, add 45% (v/v) saline to reach the final volume.
-
-
Administration:
-
Administer the DHX9 inhibitor or vehicle control orally via gavage.
-
The dosing volume is typically 10 mL/kg body weight.
-
The frequency of administration will depend on the specific inhibitor and study design (e.g., twice daily).
-
Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Begin tumor measurements when tumors become palpable.
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume = (W^2 x L) / 2 .
-
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a predefined time point. Euthanize animals if they show signs of excessive weight loss (>20%), tumor ulceration, or other signs of severe morbidity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway of DHX9 Inhibition
Caption: DHX9 inhibitor mechanism of action.
Experimental Workflow for a Xenograft Study
Caption: Xenograft study experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accenttx.com [accenttx.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Dhx9-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (Dhx9), also known as RNA Helicase A (RHA), is a multifunctional enzyme integral to numerous cellular processes.[1][2] Its roles span DNA replication, transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[1][2] Dhx9's ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes, places it at a critical juncture in cellular homeostasis.[1][3] Dysregulation of Dhx9 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4] Dhx9-IN-9 is a novel small molecule inhibitor designed to target the enzymatic activity of Dhx9. These application notes provide a comprehensive guide to cell-based assays for characterizing the activity and efficacy of this compound.
Target Profile: Dhx9
| Feature | Description | References |
| Protein Family | DExH-box family of helicases (Superfamily 2) | [1] |
| Function | NTP-dependent helicase with roles in DNA replication, transcription, translation, RNA processing, and maintenance of genomic stability. | [1][2] |
| Substrates | Unwinds dsDNA, dsRNA, DNA/RNA hybrids, R-loops, and G-quadruplexes. | [1][3] |
| Cellular Localization | Predominantly nuclear, but can shuttle to the cytoplasm. | [1] |
| Disease Relevance | Implicated in cancer and viral infections. Overexpressed in several cancer types. | [3][4][5] |
| Therapeutic Potential | Inhibition of Dhx9 is a promising strategy for cancer therapy, particularly in microsatellite instable (MSI-H) tumors. | [5] |
Principle of Action for this compound
This compound is hypothesized to function by interfering with the ATP-dependent helicase activity of Dhx9.[4] This inhibition is expected to disrupt the normal processing of nucleic acid structures that Dhx9 resolves, leading to an accumulation of R-loops, replication stress, and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells.[5] The following protocols are designed to test these hypotheses in a cell-based setting.
Experimental Workflows
The following diagram outlines the general workflow for evaluating the cellular activity of this compound.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
Dhx9-IN-9 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dhx9-IN-9, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9). These guidelines are intended for researchers in oncology, virology, and other fields where DHX9 is a therapeutic target.
Chemical Properties and Solubility
This compound is a small molecule inhibitor of RNA helicase DHX9.[1] Accurate preparation of this compound solutions is critical for reproducible experimental results. The following tables summarize the key chemical properties and solubility of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 510.00 g/mol | [1] |
| EC50 (Cellular Target Engagement) | 0.0177 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 125 mg/mL (245.10 mM) | Ultrasonic treatment is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |
Signaling Pathways
DHX9 is a multifunctional helicase involved in various cellular processes critical for cancer cell proliferation and survival. Its inhibition by this compound can impact several key signaling pathways.
DHX9 is known to be involved in:
-
DNA Damage Response and Replication Stress: DHX9 helps maintain genomic stability by resolving R-loops and other complex DNA structures.[2] Its inhibition leads to an accumulation of these structures, causing replication stress and DNA damage.
-
NF-κB Signaling: DHX9 can enhance the transcriptional activity of NF-κB by promoting the nuclear translocation of the p65 subunit.[3][4]
-
p53 Signaling: There is a connection between DHX9 and the p53 signaling pathway.[5]
-
Wnt/β-catenin Signaling: In certain cancers, DHX9 is a downstream target of SOX4 and can activate the Wnt/β-catenin pathway.[5]
Below is a diagram illustrating the central role of DHX9 and the consequences of its inhibition.
Experimental Protocols
In Vitro Stock Solution and Cell-Based Assay Preparation
This protocol outlines the preparation of this compound stock solutions and their application in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile cell culture medium
-
Pipettes and sterile filter tips
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 510.00 g/mol For 1 mL of 10 mM stock, you will need 5.1 mg of this compound.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes.
-
If necessary, use an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Protocol for Cell-Based Assays:
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. It is recommended to perform serial dilutions.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1%. If a higher concentration is necessary, a vehicle control (medium with the same percentage of DMSO) must be included in the experiment to assess solvent toxicity.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
-
Endpoint Analysis:
-
Perform downstream analysis such as cell viability assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or western blotting for target engagement.
-
In Vivo Formulation and Xenograft Model Protocol
This protocol provides a method for preparing this compound for in vivo administration and a general workflow for a xenograft study.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Appropriate animal model (e.g., immunodeficient mice)
-
Tumor cells for implantation
-
Calipers for tumor measurement
Protocol for In Vivo Formulation:
This formulation aims for a clear solution.[1] The following is an example for preparing a 6.25 mg/mL solution. Adjustments may be necessary based on the required dosage.
-
Prepare a concentrated stock in DMSO: Prepare a 62.5 mg/mL stock solution of this compound in DMSO.
-
Add co-solvents sequentially: For a 1 mL final volume:
-
Take 100 µL of the 62.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Administration: The working solution for in vivo experiments should be prepared fresh on the day of use.
General Xenograft Model Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., NSG mice).[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 * Length * Width²).
-
-
Randomization and Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound formulation or vehicle control according to the planned dosing schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
-
Efficacy and Tolerability Assessment:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Note: Western Blot Protocol for Validation of DHX9 Knockdown
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the validation of DExH-Box Helicase 9 (DHX9) knockdown in mammalian cells using Western blotting. It includes methodologies for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme involved in a wide array of cellular processes.[1][2] Its functions include the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2][3] DHX9 is an abundant nuclear protein that can shuttle between the nucleus and the cytoplasm.[2][4] Given its central role in gene regulation and RNA metabolism, DHX9 is implicated in various human diseases, including cancer.[1][2]
Validation of DHX9 knockdown, typically achieved through RNA interference (siRNA or shRNA), is a critical step in studying its function. Western blotting is the gold-standard method for confirming the depletion of the target protein at the protein level. This protocol provides a robust method for the effective validation of DHX9 knockdown.
Signaling Pathway and Experimental Workflow
DHX9 is involved in multiple signaling pathways. For instance, it has been shown to interact with the p65 subunit of NF-κB and RNA Polymerase II to promote the transcriptional activation of antiviral cytokines.[4] Knockdown of DHX9 can therefore impact NF-κB-mediated gene expression.
References
Application Notes and Protocols: Enhancing Anti-Tumor Immunity by Combining Dhx9-IN-9 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in oncology have highlighted the critical role of the tumor microenvironment in cancer progression and response to therapy. A promising strategy to enhance the efficacy of immunotherapies, particularly in immunologically "cold" tumors, is to induce a state of "viral mimicry." This approach triggers an innate immune response within the tumor, effectively turning it "hot" and rendering it more susceptible to immune-mediated killing.
The DEAH-box helicase 9 (DHX9) has been identified as a key regulator of innate immune signaling. DHX9 functions to suppress the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops (DNA:RNA hybrids) within the cytoplasm. Inhibition of DHX9 leads to the accumulation of these nucleic acid species, which are recognized by cytosolic pattern recognition receptors, culminating in a type I interferon response. This "viral mimicry" can lead to enhanced antigen presentation, recruitment of immune cells, and sensitization of tumors to immune checkpoint blockade.
Dhx9-IN-9 is a potent and selective small molecule inhibitor of DHX9. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in combination with immunotherapy in preclinical research settings. The information presented is based on studies with the well-characterized DHX9 inhibitor, ATX968, and serves as a guide for investigating the synergistic potential of DHX9 inhibition and immunotherapy.
Mechanism of Action: this compound in Combination with Immunotherapy
The combination of this compound with immunotherapy, such as immune checkpoint inhibitors (ICIs), is based on a synergistic mechanism that transforms the tumor microenvironment from immunologically "cold" to "hot".[1]
This compound Monotherapy:
-
Inhibition of DHX9: this compound selectively binds to and inhibits the helicase activity of DHX9.
-
Accumulation of dsRNA and R-loops: This inhibition leads to the accumulation of cytosolic dsRNA from sources like endogenous retroviral elements and R-loops.[1]
-
Activation of Innate Immune Sensing: The accumulated dsRNA and R-loops are recognized by pattern recognition receptors (PRRs) such as RIG-I and MDA5, leading to the activation of downstream signaling pathways.
-
Induction of Type I Interferon Response: This cascade results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
-
Viral Mimicry: The cellular state mimics a viral infection, leading to increased antigen presentation and immune cell recruitment.[1][2]
Combination with Immunotherapy (e.g., anti-PD-1/PD-L1):
-
Enhanced T-cell Priming and Recruitment: The IFN-driven inflammatory environment promotes the maturation of dendritic cells (DCs) and enhances the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor.
-
Overcoming Immune Evasion: Immune checkpoint inhibitors block the PD-1/PD-L1 axis, which would otherwise suppress the activity of the newly recruited CTLs.
-
Synergistic Anti-Tumor Activity: The combination of a "hot" tumor microenvironment induced by this compound and the sustained T-cell activity enabled by ICIs results in a robust and durable anti-tumor immune response.[1][3]
Data Presentation
The following tables summarize key quantitative data for a representative DHX9 inhibitor, ATX968, which can be used as a starting point for designing experiments with this compound.
Table 1: In Vitro Activity of ATX968
| Parameter | Value | Cell Line/Assay Condition | Reference |
| DHX9 Unwinding IC50 | 8 nM | Biochemical Assay | [4] |
| circBRIP1 EC50 | 54 nM | Cellular Target Engagement Assay (LS411N cells) | [5] |
| Anti-proliferative IC50 | 0.1 - 1 µM | 10-day assay in various MSI-H/dMMR colorectal cancer cell lines | [6] |
| Replication Stress Induction | 1 µM (2 days) | Colorectal cancer cells | [5] |
Table 2: In Vivo Activity of ATX968 in Mouse Xenograft Models
| Parameter | Value | Model | Reference |
| Oral Dosing | 100 - 300 mg/kg, twice daily | MSI-H/dMMR colorectal cancer xenografts | [7][8] |
| Efficacy | Robust and durable tumor regression | MSI-H/dMMR colorectal cancer xenografts | [6][9] |
| Tolerability | Well-tolerated with no significant body weight loss | Up to 28 days of treatment | [10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the combination of this compound and immunotherapy.
In Vitro Assessment of Viral Mimicry and Immune Activation
Objective: To determine the ability of this compound to induce a viral mimicry response in cancer cells and to assess the effect of this response on immune cell activation.
Materials:
-
Cancer cell lines (e.g., MSI-H colorectal cancer lines like LS411N, or small cell lung cancer lines)
-
This compound (formulated in DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell populations (e.g., T cells, dendritic cells)
-
Co-culture plates
-
Reagents for dsRNA detection (e.g., J2 antibody)
-
Reagents for RT-qPCR (primers for IFN-β, ISGs like OAS1, MX1)
-
ELISA kits for cytokine quantification (e.g., IFN-β, TNF-α, IL-6)
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD3, -CD8, -CD69, -CD86)
Protocol:
-
Cell Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 24-72 hours.
-
-
dsRNA Staining (Immunofluorescence):
-
Fix treated cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with anti-dsRNA (J2) antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Gene Expression Analysis (RT-qPCR):
-
Harvest RNA from treated cells using a standard RNA extraction kit.
-
Synthesize cDNA.
-
Perform qPCR using primers for IFN-β and other interferon-stimulated genes (ISGs). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Co-culture with Immune Cells:
-
After treating cancer cells with this compound for 48 hours, add PBMCs or specific immune cell populations to the culture.
-
Co-culture for an additional 24-48 hours.
-
Collect supernatant for cytokine analysis by ELISA.
-
Harvest immune cells for activation marker analysis by flow cytometry (e.g., staining for CD69 on T cells, CD86 on dendritic cells).
-
In Vivo Combination Therapy in Syngeneic Mouse Models
Objective: To evaluate the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for oral gavage.
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody, clone RMP1-14)
-
Calipers for tumor measurement
-
Reagents for tumor dissociation and immune cell analysis by flow cytometry.
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + anti-PD-1 antibody
-
-
-
Dosing Regimen:
-
This compound: Administer orally, twice daily, at a dose determined from preliminary studies (e.g., 100-300 mg/kg).
-
Anti-PD-1 antibody: Administer intraperitoneally (i.p.) at a standard dose (e.g., 100-250 µg per mouse) every 3-4 days.
-
The timing and sequence of administration may need to be optimized. A common starting point is to begin both treatments concurrently.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
-
Pharmacodynamic and Immune Analysis:
-
Excise tumors and spleens.
-
A portion of the tumor can be fixed for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+ T cells).
-
The remaining tumor and spleen can be processed into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., T cells, regulatory T cells, myeloid-derived suppressor cells, dendritic cells).
-
Visualizations
Signaling Pathway of DHX9 Inhibition
References
- 1. targetedonc.com [targetedonc.com]
- 2. vai.org [vai.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CRISPR Screen to Identify Dhx9-IN-9 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[2][3] Small molecule inhibitors of DHX9, such as the conceptual Dhx9-IN-9, represent a promising avenue for targeted cancer therapy.
This document provides detailed application notes and protocols for employing a genome-wide CRISPR-Cas9 knockout screen to identify genetic determinants of cellular sensitivity to this compound. By systematically ablating every gene in the genome, this powerful technique can uncover synthetic lethal interactions and resistance mechanisms, thereby informing patient stratification strategies and the development of combination therapies. The protocols provided herein are comprehensive, guiding the user from initial library transduction through to data analysis.
Data Presentation: Quantifying this compound Sensitivity
Effective data presentation is crucial for interpreting the results of a CRISPR screen. The following tables provide a structured format for summarizing key quantitative data, from the characterization of the inhibitor to the final screen hits.
Table 1: Biochemical Characterization of this compound
| Parameter | Value | Assay Type |
| IC50 (ATPase Assay) | e.g., 2.9 µM | ADP-Glo Assay |
| IC50 (Helicase Assay) | e.g., 21.4 µM | Fluorescence-based Unwinding Assay |
| Mechanism of Inhibition | e.g., Non-competitive with ATP/dsRNA | Enzyme Kinetics Assays |
| Binding Affinity (KD) | e.g., 1.5 µM | Surface Plasmon Resonance (SPR) |
Note: The values presented are illustrative and should be replaced with experimental data for this compound.
Table 2: Results of Genome-Wide CRISPR Screen for this compound Sensitivity
| Gene Symbol | Guide RNA Sequence | Log2 Fold Change (LFC) | p-value | Phenotype |
| Top Sensitizing Hits | ||||
| e.g., GENE-A | e.g., ACGT... | -2.5 | e.g., 1.2e-8 | Sensitizes |
| e.g., GENE-B | e.g., GCTA... | -2.1 | e.g., 5.6e-7 | Sensitizes |
| Top Resistance Hits | ||||
| e.g., GENE-X | e.g., TTGA... | +3.2 | e.g., 8.9e-9 | Resists |
| e.g., GENE-Y | e.g., CAGG... | +2.8 | e.g., 3.4e-7 | Resists |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the experimental workflow for the CRISPR screen and a simplified representation of DHX9's signaling interactions.
Caption: A flowchart of the pooled CRISPR-Cas9 knockout screen protocol.
References
Application Notes and Protocols for High-Throughput Screening of Novel DHX9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme essential for various cellular processes.[1] As an NTP-dependent helicase, DHX9 unwinds DNA, RNA, and DNA/RNA hybrid duplexes, playing critical roles in DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 is implicated in several diseases, particularly cancer, where it can function as either an oncogene or a tumor suppressor depending on the context.[3] Its elevated expression is associated with poor prognosis in cancers like colorectal and ovarian cancer.[4] Notably, cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) show a strong dependency on DHX9, making it a compelling therapeutic target.[4][5] Inhibition of DHX9 can trigger replication stress and a tumor-intrinsic interferon response, leading to apoptosis in cancer cells, highlighting its potential in precision oncology.[5][6][7]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) and validation of novel small-molecule inhibitors targeting DHX9. The protocols detailed below cover primary biochemical assays, secondary cellular assays for hit validation, and target engagement.
High-Throughput Screening (HTS) Workflow for DHX9 Inhibitors
The discovery of novel DHX9 inhibitors typically follows a multi-stage screening cascade designed to identify potent and selective compounds. The workflow begins with a large-scale primary screen against a compound library using a robust biochemical assay, followed by progressively more complex assays to validate and characterize the initial hits.
Caption: A typical HTS cascade for identifying and validating novel DHX9 inhibitors.
Data on Known DHX9 Inhibitors
Several small-molecule inhibitors of DHX9 have been identified, demonstrating the tractability of the target. These compounds serve as valuable tools for studying DHX9 biology and as starting points for further drug development.
| Compound Name | Assay Type | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Reference |
| ATX968 | Helicase Unwinding | Recombinant DHX9 | Potent Inhibitor | [4][5] |
| Cell Proliferation | LS411N (MSI-H CRC) | 0.663 µM | [8] | |
| Cell Proliferation | NCI-H747 (MSS CRC) | > 10 µM (Inactive) | [8] | |
| GH3595 | ATPase Activity | Recombinant DHX9 | Low nM | [9] |
| Helicase Activity | Recombinant DHX9 | Low nM | [9] | |
| Cell Proliferation | MSI-H CRC Cells | Low nM | [9] | |
| Compound 1 | ATPase Activity | Recombinant DHX9 | Partial Inhibitor | [8] |
| Helicase Unwinding | Recombinant DHX9 | 21.4 µM | [8] | |
| Accent Cmpd. | ATPase Activity | Recombinant DHX9 | 0.0029 µM (IP) | [10] |
| circBRIP1 Induction | HCT 116 Cells | 0.0008 µM | [10] | |
| Cell Proliferation | LS411N (MSI-H CRC) | 0.0036 µM | [10] | |
| Aurintricarboxylic Acid | ATPase Activity | Recombinant DHX9 | Inhibits Activity | [11] |
Experimental Protocols
Protocol 1: Primary HTS - Homogeneous ATPase Activity Assay
This assay quantifies the RNA-dependent ATPase activity of DHX9 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a suitable platform that measures ADP production via a luminescent signal.[2][12]
Principle: DHX9 hydrolyzes ATP to ADP in the presence of a suitable RNA substrate. The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A detection reagent is then added to convert ADP to ATP, which is used by a luciferase to generate light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to DHX9 activity.
Materials:
-
Recombinant human DHX9 protein (e.g., amino acids 150-1150)[12]
-
DHX9 RNA substrate (e.g., dsRNA with 3' overhang)[2]
-
Ultra-pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20[2]
-
Test compounds dissolved in DMSO
-
Solid white 384-well assay plates (low-volume)
Procedure:
-
Add 25-50 nL of test compounds or DMSO (control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate mix in Assay Buffer containing DHX9 (final concentration ~0.5-1.0 nM) and RNA substrate (final concentration ~15-20 nM).[2]
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well.
-
Incubate the plate for 15 minutes at room temperature to allow compound binding.
-
Prepare a 2X ATP solution in Assay Buffer (final concentration ~5 µM, at or near the Kₘ).[2]
-
Start the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO, 0% inhibition) and low (no enzyme or potent inhibitor, 100% inhibition) controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Protocol 2: Orthogonal HTS - Fluorescence-Based Helicase Unwinding Assay
This assay directly measures the helicase activity of DHX9 by monitoring the unwinding of a duplex RNA substrate.[13]
Principle: A fluorophore (e.g., TAMRA) is attached to one end of an RNA strand, and a quencher is attached to the complementary strand. When the RNA is in a duplex form, the fluorescence is quenched. DHX9 unwinds the duplex, separating the fluorophore from the quencher and resulting in an increase in fluorescence signal.[13]
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled RNA duplex substrate
-
Ultra-pure ATP
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, RNase inhibitor[2]
-
Test compounds dissolved in DMSO
-
Non-binding, black 384-well assay plates
Procedure:
-
Add 25-50 nL of test compounds or DMSO to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate mix containing DHX9 (final concentration ~2.5 nM) and the fluorescent RNA duplex (final concentration ~12.5 nM).[5]
-
Dispense 10 µL of the 2X enzyme/substrate mix into each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP solution (final concentration ~5 µM).[5]
-
Start the reaction by adding 10 µL of the 2X ATP solution.
-
Immediately place the plate in a kinetic plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Read the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at room temperature.[5]
Data Analysis: Determine the reaction rate (slope of the linear phase of fluorescence increase over time). Calculate the percent inhibition for each compound based on the reaction rates of the control wells. Confirmed hits from the primary screen should demonstrate dose-dependent inhibition in this assay.
Protocol 3: Secondary Assay - Cell Proliferation
This assay determines the effect of DHX9 inhibitors on the proliferation of cancer cells, particularly those known to be dependent on DHX9, such as MSI-H colorectal cancer lines.[5][8]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability or proliferation.
Materials:
-
MSI-H cancer cell line (e.g., LS411N, HCT 116) and a control MSS cell line (e.g., NCI-H747)
-
Appropriate cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well or 384-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the cells for an extended period (e.g., 5-10 days) to assess long-term effects on proliferation.[5]
-
After the incubation period, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
Data Analysis: Normalize the luminescent signal of treated wells to the DMSO control wells. Plot the normalized values against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 4: Secondary Assay - Target Engagement Biomarker
Inhibition of DHX9 has been shown to increase the levels of specific circular RNAs, such as circBRIP1, providing a robust cellular biomarker for target engagement.[10]
Principle: Cells are treated with DHX9 inhibitors, and the expression level of circBRIP1 is quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specifically designed to amplify the back-spliced junction of the circular RNA.
Materials:
-
Cancer cell line (e.g., HCT 116)
-
Test compounds
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for circBRIP1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed HCT 116 cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound or DMSO for 24 hours.
-
Harvest cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers for circBRIP1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the resulting amplification data.
Data Analysis: Calculate the relative expression of circBRIP1 using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control. Potent DHX9 inhibitors should cause a dose-dependent increase in circBRIP1 levels. Calculate the EC₅₀ for circBRIP1 induction.
DHX9 Signaling and Functional Roles
DHX9 is a key nuclear protein that maintains genomic integrity by resolving complex nucleic acid structures like R-loops (DNA/RNA hybrids) and dsRNA. Its activity prevents the accumulation of these structures, thereby suppressing the activation of innate immune signaling pathways. Inhibition of DHX9 leads to the accumulation of these immunostimulatory molecules, triggering a potent anti-tumor interferon response.
Caption: DHX9's role in suppressing innate immunity and promoting transcription.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accenttx.com [accenttx.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 11. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application of DHX9 Inhibitors in Virology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DHX9 inhibitors, exemplified by the hypothetical compound Dhx9-IN-9, in virology research. The content is designed to guide researchers in exploring the therapeutic potential of targeting the host helicase DHX9 to combat viral infections.
Introduction to DHX9 in Virology
DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial host protein involved in a multitude of cellular processes, including DNA replication, transcription, and RNA processing.[1] Its multifaceted role makes it a prime target for manipulation by various viruses to facilitate their replication.[1] Viruses such as HIV, Hepatitis C, and Influenza A have been shown to hijack DHX9 to their advantage.[1] Conversely, DHX9 is also implicated in the host's innate immune response against viral pathogens, where it can act as a sensor for viral nucleic acids, triggering antiviral pathways.[2][3] This dual pro-viral and anti-viral functionality underscores the complexity of DHX9's role in viral infections and highlights its potential as a therapeutic target.[2][4] The inhibition of DHX9 presents a promising broad-spectrum antiviral strategy, aiming to disrupt the viral life cycle and enhance the host's immune response.[1] Small molecule inhibitors of DHX9 are being developed and have shown antiviral properties against viruses like SARS-CoV-2 and Chikungunya virus (CHIKV).[5]
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors are compounds designed to interfere with the enzymatic activity of the DHX9 protein.[1] As an ATP-dependent helicase, DHX9 utilizes the energy from ATP hydrolysis to unwind double-stranded DNA and RNA, as well as complex nucleic acid structures like R-loops.[1] By binding to DHX9, inhibitors can impede its ability to hydrolyze ATP or physically obstruct the unwinding process.[1][6] This disruption of DHX9's function can lead to several antiviral outcomes:
-
Inhibition of Viral Replication and Transcription: Many viruses rely on DHX9 to unwind their genetic material for replication and transcription.[1] Blocking this activity can directly halt the production of new viral particles.
-
Induction of a "Viral Mimicry" State: Inhibition of DHX9 can lead to the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops within the cytoplasm.[7][8] These nucleic acid structures are recognized by cellular pattern recognition receptors (PRRs) as signs of a viral infection, triggering a potent interferon-driven antiviral response, a phenomenon termed "viral mimicry".[7][9]
-
Enhancement of Innate Immunity: DHX9 is involved in signaling pathways that lead to the production of interferons and other cytokines.[2][3] Its inhibition can modulate these pathways to enhance the host's antiviral defenses.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative DHX9 inhibitor, "this compound," against various viruses. These values are for illustrative purposes to demonstrate how such data would be presented.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | Influenza A Virus (H1N1) | A549 | 0.5 µM | Illustrative |
| SARS-CoV-2 | Vero E6 | 1.2 µM | Illustrative | |
| Chikungunya Virus (CHIKV) | U-2 OS | 0.8 µM | Illustrative | |
| Myxoma Virus (MYXV) | A549 | 2.5 µM | Illustrative | |
| CC50 | - | A549 | > 50 µM | Illustrative |
| - | Vero E6 | > 50 µM | Illustrative | |
| - | U-2 OS | > 50 µM | Illustrative | |
| Selectivity Index (SI) | Influenza A Virus (H1N1) | A549 | > 100 | Illustrative |
| SARS-CoV-2 | Vero E6 | > 41.7 | Illustrative | |
| Chikungunya Virus (CHIKV) | U-2 OS | > 62.5 | Illustrative | |
| Myxoma Virus (MYXV) | A549 | > 20 | Illustrative | |
| Biochemical IC50 | DHX9 ATPase Activity | - | 0.1 µM | Illustrative[6] |
| DHX9 Helicase (Unwinding) Activity | - | 0.2 µM | Illustrative[4] |
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of a DHX9 inhibitor required to inhibit viral replication, measured by the reduction in the number of viral plaques.
Workflow Diagram:
Caption: Workflow for the Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., A549, Vero E6) in 6-well plates at a density that will form a confluent monolayer overnight.
-
Viral Infection: The next day, remove the culture medium and infect the cell monolayers with a viral suspension calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., 2% methylcellulose in DMEM). After the adsorption period, remove the viral inoculum and add 2 mL of the overlay medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to form visible plaques (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the untreated virus control. The EC50 value (the concentration of the inhibitor that reduces the number of plaques by 50%) is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the DHX9 inhibitor on the host cells to determine its therapeutic window.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.
-
Inhibitor Treatment: The following day, treat the cells with serial dilutions of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control. The CC50 value (the concentration of the inhibitor that reduces cell viability by 50%) is calculated using non-linear regression.
Mechanism of Action: Analysis of Interferon-Stimulated Gene (ISG) Expression
This protocol investigates whether the DHX9 inhibitor induces an innate immune response by measuring the expression of key ISGs.[7]
Signaling Pathway Diagram:
Caption: DHX9 Inhibition and Innate Immune Activation.
Methodology (qRT-PCR):
-
Cell Treatment: Treat cells (e.g., A549) with this compound at its EC50 concentration for various time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target ISGs (e.g., IFNB1, IFIT1, OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the fold change in gene expression in the treated samples relative to the untreated control using the ΔΔCt method. A significant increase in ISG expression indicates the induction of an innate immune response.[7]
Conclusion
Targeting the host factor DHX9 represents a novel and promising strategy for the development of broad-spectrum antiviral therapeutics. The protocols and application notes provided herein offer a framework for researchers to investigate the antiviral potential of DHX9 inhibitors like this compound. By elucidating their mechanism of action and determining their efficacy and safety profiles, the scientific community can advance the development of this new class of antiviral agents.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. accenttx.com [accenttx.com]
- 5. New Antiviral approach against SARS-CoV2 by Targeting the RNA helicase DHX9, a cofactor of SARS COV-2 | ANR [anr.fr]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DHX9 Inhibitor (Representative Compound: ATX968)
Disclaimer: Information regarding a specific DHX9 inhibitor designated "DHX9-IN-9" is not publicly available. This technical support guide has been generated using publicly accessible data for the potent and selective DHX9 inhibitor, ATX968 , as a representative compound. The off-target effects and toxicity profiles of other DHX9 inhibitors may vary.
This guide is intended for researchers, scientists, and drug development professionals. Please consult the relevant safety data sheets and experimental protocols before handling any chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHX9 inhibition?
A1: DHX9 is an ATP-dependent RNA/DNA helicase that plays a crucial role in unwinding nucleic acid structures, which is vital for transcription, replication, and the maintenance of genomic stability.[1][2][3] DHX9 inhibitors, such as ATX968, bind to the DHX9 protein and interfere with its enzymatic activity.[1][3] This can occur through various mechanisms, including blocking the ATP-binding site or inducing conformational changes that inactivate the enzyme.[1] The ultimate effect is the disruption of cellular processes that rely on DHX9's helicase function.[1]
Q2: Why are certain cancer cell lines, particularly those with Microsatellite Instability-High (MSI-H) and deficient Mismatch Repair (dMMR), more sensitive to DHX9 inhibition?
A2: Cancer cells with MSI-H/dMMR show a strong dependence on DHX9.[2][3] Inhibition of DHX9 in these cells leads to an increase in RNA/DNA secondary structures and replication stress, ultimately causing cell-cycle arrest and apoptosis.[3] In contrast, microsatellite stable (MSS) tumors with proficient mismatch repair (pMMR) are less dependent on DHX9 and thus less sensitive to its inhibition.[2][3]
Q3: What are the potential therapeutic applications of DHX9 inhibitors?
A3: The primary area of interest for DHX9 inhibitors is oncology.[1] They have shown potential in treating cancers that are dependent on DHX9 activity, such as certain colorectal, lung, liver, and breast cancers.[2] Additionally, because many viruses rely on host cell machinery, including DHX9, for replication, DHX9 inhibitors are being explored as potential broad-spectrum antiviral agents.[1]
Q4: Are there any known effects of DHX9 inhibition on the tumor microenvironment?
A4: Yes, in some preclinical models, depletion of DHX9 has been shown to induce a tumor-intrinsic interferon response.[4][5] This can lead to a more immunogenic tumor microenvironment, potentially enhancing the efficacy of immunotherapies like immune-checkpoint blockade.[5]
Troubleshooting Guide
Problem 1: High levels of off-target activity observed in my cellular assay.
-
Possible Cause: The concentration of the DHX9 inhibitor being used may be too high, leading to engagement with unintended targets.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response curve to determine the optimal concentration that inhibits DHX9 activity without causing significant off-target effects.
-
Use Control Compounds: Include a structurally similar but inactive compound as a negative control to ensure the observed phenotype is due to DHX9 inhibition.
-
Assess Selectivity: If available, review the selectivity profile of the specific inhibitor you are using. For ATX968, it has been described as a selective inhibitor.[2][3]
-
Problem 2: Unexpected cytotoxicity in normal or non-cancerous cell lines.
-
Possible Cause: While DHX9 activity seems to be dispensable in some normal cells, long-term or high-level inhibition may affect normal cellular processes.[2] Suppression of DHX9 can block DNA replication and activate a p53 stress response, leading to growth arrest and senescence in normal cells like human diploid fibroblasts.[6]
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of inhibitor treatment to achieve the desired effect in cancer cells while minimizing toxicity in normal cells.
-
Cell Line Sensitivity: Compare the IC50 values of the inhibitor in your cancer cell line of interest versus a panel of normal cell lines to determine the therapeutic window.
-
Assess Senescence Markers: If you suspect senescence, stain for markers such as senescence-associated β-galactosidase.[6]
-
Problem 3: Inconsistent results in in vivo studies.
-
Possible Cause: The pharmacokinetic properties of the inhibitor may not be suitable for the dosing regimen being used.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already known, perform a pharmacokinetic study to determine the bioavailability, half-life, and optimal dosing schedule of the inhibitor in your animal model. For ATX968, it has been shown to have pharmacokinetic properties suitable for oral dosing.[2]
-
Monitor for Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss. In studies with ATX968, it was tolerated at doses up to 300 mg/kg twice daily.[2]
-
Confirm Target Engagement: Whenever possible, collect tumor samples to confirm that the inhibitor is reaching the target and inhibiting DHX9 activity.
-
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of ATX968
| Cell Line | Cancer Type | MSI/MMR Status | IC50 (µmol/L) |
| Sensitive Colorectal Cancer Lines | Colorectal Cancer | MSI-H/dMMR | <1 |
| Insensitive Colorectal Cancer Lines | Colorectal Cancer | MSS/pMMR | >1 |
Data summarized from a study on ATX968, where sensitivity was defined as an antiproliferative IC50 of <1 μmol/L.[2]
Table 2: In Vivo Tolerability of ATX968
| Animal Model | Dosing Regimen | Maximum Tolerated Dose | Observed Side Effects |
| Mice with LS411N xenografts | Oral, twice daily for 28 days | Up to 300 mg/kg | Minimal tumor regrowth after cessation of dosing; no significant histopathology findings mentioned.[2] |
This data is based on preclinical studies and may not be representative of human toxicity.
Experimental Protocols
Key Experiment: Colony Formation Assay to Assess DHX9 Dependence
This protocol is a generalized representation based on methodologies described for assessing the effects of DHX9 knockdown.[2]
-
Cell Seeding: Seed MSI-H/dMMR and MSS/pMMR colorectal cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the DHX9 inhibitor (e.g., ATX968) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 10-14 days, replacing the media with fresh inhibitor or vehicle every 3-4 days.
-
Fixation and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the colonies with 70% ethanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Image the wells and quantify the number and size of the colonies.
-
Visualizations
Caption: Mechanism of DHX9 inhibition leading to apoptosis in sensitive cancer cells.
Caption: A logical workflow for troubleshooting potential off-target effects of a DHX9 inhibitor.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dhx9-IN-9 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel DHX9 inhibitor, Dhx9-IN-9. Our goal is to help you optimize its concentration for accurate and reproducible cell viability assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: As this compound is a novel inhibitor, its optimal concentration is highly cell-line dependent and needs to be determined empirically. A good starting point for a new small molecule inhibitor is to perform a dose-response experiment over a wide concentration range. We recommend a 10-point serial dilution starting from a high concentration (e.g., 100 µM) down to the nanomolar range.
Q2: What is the mechanism of action for this compound?
A2: this compound is an inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is an ATP-dependent RNA/DNA helicase involved in various cellular processes, including transcription, RNA processing, and maintaining genomic stability.[1][2] By inhibiting the ATPase activity of DHX9, this compound disrupts these processes, which can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on DHX9 activity.[1][3]
Q3: My cell viability results with this compound are not consistent. What could be the issue?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that the compound is stable in your cell culture medium for the duration of the experiment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Optimize your cell seeding protocol to ensure a uniform cell density across all wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Assay Interference: Some small molecules can interfere with the chemistry of certain viability assays (e.g., MTT reduction).[4] It is advisable to include a "no-cell" control with the inhibitor to check for any direct chemical reaction with the assay reagents.
Q4: How do I choose the right cell viability assay to use with this compound?
A4: The choice of assay depends on your experimental goals and the characteristics of your cell line.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used but can be susceptible to interference from compounds that affect cellular redox potential.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a good indicator of metabolically active cells.[5][6] It is generally more sensitive and has a broader dynamic range than tetrazolium-based assays.
-
Real-Time Viability Assays: These assays allow for the continuous monitoring of cell viability over time, providing more detailed information on the kinetics of the cellular response to the inhibitor.
Q5: What are the critical controls to include in my cell viability experiments with this compound?
A5:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the observed effects are due to the inhibitor and not the solvent.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
No-Cell Control: Wells containing medium and the assay reagent but no cells, to determine the background signal.
-
Inhibitor-Only Control: Wells with medium, this compound, and the assay reagent (but no cells) to check for direct interference of the inhibitor with the assay.[4]
Troubleshooting Guides
Problem 1: High background signal in the no-cell control wells.
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Use fresh, sterile reagents. |
| Inhibitor Interference | Run a spectral scan of this compound to see if it absorbs light at the same wavelength as the assay readout. If so, consider using an alternative assay with a different detection method (e.g., luminescence instead of absorbance). |
| Media Components | Phenol red in some culture media can contribute to background absorbance in MTT assays. Consider using phenol red-free medium for the assay. |
Problem 2: No significant decrease in cell viability even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The cell line you are using may not be dependent on DHX9 for survival. Consider testing a panel of different cell lines, including those known to have high DHX9 expression. |
| Incorrect Concentration Range | The effective concentration might be higher than what you have tested. Extend the dose-response curve to higher concentrations. |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, test its activity in a biochemical assay for DHX9 inhibition. |
| Insufficient Incubation Time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock of your this compound serial dilutions in culture medium. A recommended starting range is 200 µM down to the low nM range.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening with CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate Setup:
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all measurements.
-
Calculate cell viability relative to the vehicle-treated control wells.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.5 |
| 30 | 15.8 ± 3.2 |
| 10 | 35.1 ± 4.5 |
| 3 | 50.3 ± 5.1 |
| 1 | 75.6 ± 6.3 |
| 0.3 | 90.1 ± 4.8 |
| 0.1 | 98.2 ± 3.1 |
| 0.03 | 99.5 ± 2.5 |
| 0.01 | 100.1 ± 2.8 |
| Vehicle | 100 ± 3.5 |
Note: This is example data. You will need to generate your own data for your specific cell line and experimental conditions.
Visualizations
Caption: DHX9 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scribd.com [scribd.com]
- 9. OUH - Protocols [ous-research.no]
Troubleshooting Dhx9-IN-9 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Dhx9 inhibitor, Dhx9-IN-9. The focus is on addressing the common challenge of its low solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound has low aqueous solubility and is not expected to dissolve directly in aqueous buffers.[1][2][3] It is a hydrophobic molecule, a common characteristic of small molecule inhibitors that can lead to challenges in bioassays.[4][5][6] Direct addition to aqueous solutions will likely result in precipitation or a non-homogenous suspension, leading to inaccurate experimental results.[7][8]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[9][10][11] It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[11] For a 125 mg/mL stock solution, sonication may be required to fully dissolve the compound.[11]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium or assay buffer. How can I prevent this?
A3: This is a common issue known as "compound crashing out." To prevent precipitation, a serial dilution approach and the use of a co-solvent system are recommended. Avoid adding a highly concentrated DMSO stock solution directly to your aqueous buffer. Instead, prepare intermediate dilutions and consider using a formulation that improves solubility.
One suggested in-vivo formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10] This approach can also be adapted for in-vitro experiments by carefully optimizing the final concentrations of the co-solvents to minimize any potential effects on your specific assay.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q5: I am observing inconsistent results in my experiments. Could this be related to this compound solubility?
A5: Yes, poor solubility is a significant source of variability in experimental data.[4][8] If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to underestimation of its activity and poor reproducibility.[4][8] Ensure your compound is fully dissolved at each dilution step. Visually inspect your solutions for any precipitate or cloudiness.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][11] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (Cellular Target Engagement) | 0.0177 µM | [9][10] |
| Solubility in DMSO | ≥ 125 mg/mL (with sonication) | [11] |
| Recommended Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [9][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 510.00 g/mol .[11] To prepare a 10 mM stock solution, weigh out 5.1 mg of this compound.
-
Dissolution: Add the 5.1 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath until the solution is clear and all particulate matter has dissolved.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO, sterile cell culture medium.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in anhydrous DMSO to create intermediate stock concentrations.
-
Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed cell culture medium to achieve the desired final concentration of this compound. The final DMSO concentration should ideally be below 0.5%.
-
Mixing: Mix gently by inverting the tube or pipetting up and down. Visually inspect the solution to ensure no precipitation has occurred.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Visualizations
Dhx9 Signaling and Functional Interactions
DHX9 is a multifunctional helicase involved in various cellular processes, including transcription, translation, and maintenance of genomic stability.[12][13][14] Its dysregulation is associated with cancer.[13][15]
Caption: A simplified diagram of DHX9's key roles and interactions in the cell.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a step-by-step guide to addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genecards.org [genecards.org]
- 13. tandfonline.com [tandfonline.com]
- 14. oncotarget.com [oncotarget.com]
- 15. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dhx9-IN-9 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the DHX9 inhibitor, Dhx9-IN-9, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why is it a target in cancer therapy?
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays crucial roles in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] It is an ATP-dependent helicase capable of unwinding both DNA and RNA secondary structures, such as R-loops (RNA:DNA hybrids).[1][2] Many cancer types show elevated expression of DHX9, which is often associated with poor prognosis.[3] Certain cancers, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), exhibit a strong dependence on DHX9 for their survival, making it an attractive therapeutic target.[3][4]
Q2: How does this compound (and similar inhibitors like ATX968) work?
This compound and other potent, selective small-molecule inhibitors like ATX968 function by targeting the enzymatic activity of DHX9.[4] By inhibiting DHX9's helicase function, these compounds prevent the resolution of RNA/DNA secondary structures. This leads to an accumulation of R-loops and G-quadruplexes, which in turn causes increased replication stress and DNA damage, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[3][5][6]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, based on general principles of drug resistance and findings from genetic screens, potential mechanisms include:
-
Target Alteration: Mutations in the DHX9 gene that prevent the inhibitor from binding effectively.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the loss of DHX9 function and promote cell survival. A genome-wide CRISPR screen has identified that loss of function in certain genes can rescue the lethal effects of DHX9 depletion, suggesting their involvement in bypass mechanisms.[7][8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which can actively remove the inhibitor from the cell.[9]
-
Enhanced R-loop Resolution: Upregulation of other helicases or ribonucleases (like RNase H1) that can resolve the R-loops that accumulate upon DHX9 inhibition.[10][11]
Q4: How can I experimentally determine if my cells have developed resistance to this compound?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) over a range of inhibitor concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of this compound Efficacy | 1. Development of acquired resistance. 2. Incorrect inhibitor concentration or degradation. 3. Changes in cell culture conditions. | 1. Perform an IC50 determination assay to confirm resistance. 2. Verify the concentration and integrity of your this compound stock solution. 3. Ensure consistent cell culture conditions, including media, serum, and passage number. |
| Inconsistent IC50 Values | 1. Variability in cell seeding density. 2. "Edge effect" in multi-well plates. 3. Assay interference from the inhibitor compound. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate for experimental data points; fill them with media or PBS instead. 3. Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. |
| High Cell Viability at High Inhibitor Concentrations | 1. Activation of a bypass survival pathway. 2. Upregulation of drug efflux pumps. | 1. Investigate potential bypass pathways identified in CRISPR screens (e.g., through Western blotting for key pathway proteins or RNA sequencing). 2. Use an inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| HCT116 | Sensitive (Parental) | 0.5 | - |
| HCT116-DR | Resistant | 5.0 | 10 |
| SW480 | Sensitive (Parental) | 0.8 | - |
| SW480-DR | Resistant | 9.6 | 12 |
Note: These are example values. Actual IC50s will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in their normal growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until a stable, proliferating population emerges.
-
Repeat: Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold) than the initial IC50.
-
Characterization: Once a resistant population is established, confirm the degree of resistance by performing an IC50 assay and comparing it to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol for Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the use of an MTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: DHX9 inhibition and potential resistance pathways.
Experimental Workflow for Resistance Studies
References
- 1. Harnessing R-loop dynamics: Challenging cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting RNA helicases in cancer: the translation trap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlining R-loop biology and implications for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AND-1 is a critical regulator of R-loop dynamics and a target to overcome endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dhx9-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the DHX9 inhibitor, Dhx9-IN-9.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), an enzyme implicated in various cellular processes, including DNA replication and transcription, making it a target in cancer research.[1][2][3][4][5][6] Like many small molecule inhibitors developed for intracellular targets, this compound's effectiveness in vivo can be limited by poor bioavailability, which refers to the fraction of an administered dose that reaches the systemic circulation unchanged. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in diminished efficacy in preclinical animal models.
Q2: What are the likely reasons for the poor in vivo bioavailability of this compound?
A2: Based on its chemical structure (Molecular Formula: C21H21ClFN5O3S), this compound is predicted to have low aqueous solubility and high lipophilicity (LogP > 5). These properties are characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.
-
BCS Class II: High permeability, low solubility. Bioavailability is limited by the drug's dissolution rate.
-
BCS Class IV: Low permeability, low solubility. Bioavailability is challenged by both poor dissolution and poor membrane permeation.[7]
Therefore, the primary reasons for poor bioavailability are likely poor aqueous solubility and potentially low permeability across the intestinal epithelium.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches aim to increase the drug's dissolution rate and/or its solubility in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles by micronization or nanosizing can enhance the dissolution rate.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[1][9][10][11][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gut and facilitate its absorption via the lymphatic system.[2][4][13][14][15]
-
Nanosuspensions: Stabilized crystalline drug nanoparticles with a size in the nanometer range can increase the dissolution velocity and saturation solubility.[16][3][5][6][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming the challenges associated with this compound's in vivo bioavailability.
Step 1: Characterize the Physicochemical Properties of this compound
Before attempting to improve the bioavailability of this compound, it is crucial to experimentally determine its key physicochemical properties.
Predicted Physicochemical Properties of this compound (CAS: 2973400-46-1)
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 510.0 g/mol | Acceptable for oral absorption. |
| Aqueous Solubility | Very Low | A major obstacle to dissolution and absorption. |
| LogP | > 5 | High lipophilicity, which can lead to poor aqueous solubility and potential for high first-pass metabolism. |
| BCS Class | Likely Class II or IV | Bioavailability is likely limited by dissolution rate and possibly permeability. |
Experimental Protocols:
-
Aqueous Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid by centrifugation and/or filtration.
-
Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
-
In Vitro Permeability Assessment (Caco-2 Cell Assay):
-
Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow them to differentiate and form a confluent monolayer that mimics the intestinal epithelium.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound (dissolved in a suitable vehicle, e.g., DMSO, at a low percentage) to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side and quantify the amount of this compound that has permeated the cell layer using LC-MS/MS.
-
To assess for active efflux, perform the transport study in the reverse direction (BL to AP). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.
-
Step 2: Select a Formulation Strategy Based on Physicochemical Properties
Based on the predicted and experimentally determined properties of this compound (low solubility, high lipophilicity), the following formulation strategies are recommended:
Troubleshooting Common Issues:
| Issue Encountered in Experiments | Potential Cause | Recommended Formulation Strategies |
| Low and variable drug exposure in initial in vivo studies. | Poor aqueous solubility leading to incomplete dissolution. | Nanosuspension, Amorphous Solid Dispersion, Lipid-Based Formulation. |
| High inter-animal variability in pharmacokinetic profiles. | Dissolution rate-limited absorption, food effects. | Micronization/Nanosizing, Self-Emulsifying Drug Delivery System (SEDDS). |
| Evidence of significant first-pass metabolism (low oral bioavailability despite good permeability). | High lipophilicity leading to extensive metabolism in the gut wall and liver. | Lipid-Based Formulations (to promote lymphatic absorption, bypassing the liver), Co-administration with a metabolic inhibitor (for research purposes). |
| Low permeability in Caco-2 assay (efflux ratio > 2). | Substrate for efflux transporters (e.g., P-glycoprotein). | Co-administration with a P-gp inhibitor (e.g., verapamil, for in vitro/preclinical studies), Formulation with excipients that inhibit efflux transporters (e.g., certain surfactants in LBDDS). |
III. Detailed Experimental Protocols for Formulation Development
Preparation of a this compound Nanosuspension by Wet Milling
This protocol is adapted from a general method for preparing nanosuspensions of poorly water-soluble compounds for preclinical studies.[8]
Materials:
-
This compound
-
Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in deionized water.
-
Milling media: Yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
High-energy ball mill or a mixer mill.
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water.
-
Add this compound to the stabilizer solution to a final concentration of 10 mg/mL.
-
Add the milling media to the suspension at a 1:1 volume ratio to the suspension.
-
Mill the suspension at a high speed for a defined period (e.g., 2-6 hours). Monitor the particle size periodically using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the milling media from the nanosuspension by filtration or decantation.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Formulation of a this compound Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a SEDDS formulation. The exact composition will require optimization.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (e.g., Capryol 90).
-
Surfactant: Polyoxyl 35 castor oil (e.g., Kolliphor EL).
-
Co-solvent: Diethylene glycol monoethyl ether (e.g., Transcutol HP).
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Prepare a series of formulations by mixing the oil, surfactant, and co-solvent in different ratios.
-
Add this compound to the selected excipient mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.
-
To evaluate the self-emulsification performance, add a small amount of the formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or PBS) with gentle stirring.
-
Observe the formation of an emulsion and measure the droplet size and PDI using DLS. An ideal SEDDS will form a clear or slightly opalescent microemulsion with a droplet size of less than 200 nm.
Conducting a Pilot In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic design for a pilot PK study to evaluate the in vivo performance of a new this compound formulation.
Animals:
-
Male or female BALB/c mice (6-8 weeks old).
Dosing and Groups:
-
Group 1 (Control): this compound suspended in a simple vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Group 2 (Test Formulation): this compound in the newly developed formulation (e.g., nanosuspension or SEDDS).
-
Dose: A single oral gavage dose (e.g., 10 mg/kg). A sufficient number of animals should be used to obtain statistically meaningful data.
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail vein or saphenous vein) from a subgroup of mice at each time point.
-
Suggested time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Compare the PK parameters between the control and test formulation groups to determine the improvement in bioavailability.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified DHX9 Signaling Pathway and Point of Inhibition.
Figure 2: General Workflow for Improving In Vivo Bioavailability.
Figure 3: Experimental Workflow for Nanosuspension Preparation.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Evaluation of Nanosuspension of Simvastatin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. pharma.basf.com [pharma.basf.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
Dhx9-IN-9 inconsistent results in replicate experiments
Welcome to the technical support center for DHX9-IN-9. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and what are its primary functions?
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme that plays crucial roles in various cellular processes. As an ATP-dependent helicase, it unwinds complex DNA and RNA structures, including double-stranded DNA and RNA, R-loops (DNA:RNA hybrids), and G-quadruplexes.[1][2] Its functions are essential for:
-
DNA Replication and Genomic Stability: DHX9 is involved at origins of replication and helps resolve nucleic acid structures that can impede DNA replication machinery, thereby maintaining genome integrity.[1][2]
-
Transcription and RNA Processing: It acts as a transcriptional regulator and is involved in processing and transporting RNA molecules.[1][3]
-
Innate Immune Response: DHX9 can act as a sensor for viral nucleic acids and is involved in signaling pathways, such as the NF-κB and interferon responses, to initiate an immune defense.[4][5][6]
-
Translation: It participates in the regulation of protein synthesis.[7]
Due to its central role in these processes, DHX9 is a therapeutic target in oncology and virology.[8]
Q2: How does the inhibitor this compound work?
This compound is a small molecule inhibitor designed to target the enzymatic activity of the DHX9 protein. Like other DHX9 inhibitors, it is presumed to function by binding to the DHX9 protein and preventing the ATP hydrolysis required for its helicase activity.[8] By blocking DHX9's ability to unwind DNA/RNA structures, the inhibitor can disrupt downstream processes that are dependent on DHX9 function. For example, in certain cancer cells, inhibiting DHX9 leads to an accumulation of R-loops and unresolved DNA structures, causing replication stress, cell cycle arrest, and ultimately, apoptosis.[9][10]
Q3: Why am I seeing inconsistent results in my replicate experiments with this compound?
Inconsistent results in replicate experiments are a common challenge in cell-based assays and can stem from multiple sources.[11][12] Variability is rarely caused by a single factor but is often a combination of biological, technical, and procedural inconsistencies. It is crucial to systematically evaluate your experimental workflow to identify and minimize these sources of error.
Below is a diagram outlining the common sources of experimental variability.
Caption: Common sources of experimental variability.
Troubleshooting Guide: Cell Viability & Proliferation Assays
Inconsistent results in viability assays (e.g., MTT, WST-1, CellTiter-Glo) are common when testing a new inhibitor. The following guide addresses frequent issues.
Q4: My dose-response curves for this compound are not consistent between experiments. What should I check?
This issue often points to problems in assay setup and execution. A systematic approach is needed to ensure reproducibility.
Caption: Workflow for troubleshooting inconsistent viability assays.
Troubleshooting Table for Cell Viability Assays
| Potential Cause | Recommended Action | Quantitative Checkpoint |
| Cell Seeding Density | Cells may be too sparse or too dense, affecting their response to the inhibitor. Optimize cell number so they are in the exponential growth phase at the end of the assay.[11][13] | Seed cells to achieve 70-80% confluency at the time of analysis. For a 96-well plate, this is typically 5,000-10,000 cells/well. |
| Cell Passage Number | High-passage cells can exhibit altered growth rates and drug sensitivity.[11] | Use cells with a consistent and low passage number (e.g., <20 passages from thawing). |
| Inhibitor Solubility/Stability | This compound may precipitate at high concentrations or degrade upon repeated freeze-thaw cycles. | Prepare fresh serial dilutions from a concentrated stock for each experiment. Visually inspect for precipitates. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is non-toxic to the cells (<0.5%).[11] |
| Plate Edge Effects | Wells on the perimeter of the plate are prone to evaporation, altering compound concentration and cell growth.[11] | Avoid using the outer rows and columns for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Pipetting | Small volume errors during serial dilutions or reagent addition can lead to large variations in the final concentration.[14] | Use calibrated pipettes and low-retention tips. Ensure thorough mixing at each dilution step. |
| Assay Choice | The selected viability assay may not be compatible with the cell line or inhibitor. For example, some compounds interfere with the absorbance or fluorescence readings of certain assays.[15] | Consider using an orthogonal method to confirm results (e.g., if using an MTT assay, confirm with a luminescence-based ATP assay like CellTiter-Glo).[16] |
Troubleshooting Guide: Western Blotting
Western blotting is often used to confirm the downstream effects of DHX9 inhibition, such as changes in proteins related to DNA damage or cell cycle arrest.
Q5: I am not seeing a consistent change in my target protein levels after this compound treatment. What could be wrong?
Inconsistent Western blot data can be due to issues with sample preparation, loading, transfer, or antibody incubation.[17]
Troubleshooting Table for Western Blotting
| Potential Cause | Recommended Action | Quantitative Checkpoint |
| Uneven Protein Loading | Inaccurate protein quantification or pipetting errors lead to unequal loading between lanes. | Quantify protein concentration using a reliable method (e.g., BCA assay). Load equal amounts of protein per lane (typically 20-40 µg). Always probe for a loading control (e.g., GAPDH, β-actin) to normalize your target protein.[18] |
| Suboptimal Antibody Dilution | Primary or secondary antibody concentrations are too high (causing high background) or too low (causing weak/no signal).[19] | Titrate your primary antibody to find the optimal dilution (e.g., 1:500, 1:1000, 1:2000). Use the manufacturer's recommended dilution for the secondary antibody as a starting point. |
| Inefficient Protein Transfer | Proteins, especially high molecular weight ones, may not transfer efficiently from the gel to the membrane. | Confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[18] Adjust transfer time or voltage based on the molecular weight of your target protein. |
| Insufficient Washing | Inadequate washing can leave unbound antibodies on the membrane, leading to high background noise.[20] | Increase the number and/or duration of wash steps (e.g., 3 x 10 minutes with TBST). |
| Sample Degradation | Proteins may be degraded by proteases during sample collection and lysis. | Always use fresh protease inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process. |
Troubleshooting Guide: RT-qPCR
RT-qPCR is used to measure changes in gene expression following DHX9 inhibition. High variability between technical or biological replicates is a common problem.
Q6: My RT-qPCR results for target gene expression are highly variable between replicates. How can I improve this?
Reproducibility in RT-qPCR depends on high-quality RNA, well-designed primers, and consistent reaction setup.[21][22]
Troubleshooting Table for RT-qPCR
| Potential Cause | Recommended Action | Quantitative Checkpoint |
| Poor RNA Quality/Quantity | Degraded RNA or the presence of genomic DNA or other inhibitors can compromise the reaction.[22][23] | Assess RNA integrity using a Bioanalyzer (RIN > 8 is ideal). Check purity via spectrophotometry (A260/280 ratio of ~2.0). Always include a DNase treatment step. |
| Suboptimal Primer Design | Primers may form dimers or amplify non-specific targets. | Design primers to span an exon-exon junction to avoid amplifying gDNA.[23] Perform a melt curve analysis after each run to check for a single, specific product.[21] |
| Inconsistent Pipetting | Small errors in pipetting template or master mix can cause significant variation in Cq values.[21] | Prepare a master mix for all reactions to minimize pipetting variability. Use low-retention tips. Ensure thorough mixing before aliquoting. |
| RT-Step Inefficiency | Inefficient conversion of RNA to cDNA will lead to inaccurate quantification. | Optimize the reverse transcription temperature and time.[23] Use a consistent amount of RNA for all cDNA synthesis reactions. |
| Technical Replicate Variation | Inconsistent Cq values between technical replicates often point to setup error. | A standard deviation of <0.25 for Cq values among technical replicates is generally acceptable. If higher, re-evaluate pipetting technique and mixing.[21] |
Signaling Pathways and Experimental Protocols
DHX9-Mediated Signaling
DHX9 plays a critical role in maintaining genomic stability by preventing the accumulation of R-loops, which can cause DNA replication stress.[3][10] Inhibition of DHX9 can lead to an increase in R-loops, triggering the DNA damage response (DDR) pathway.
Caption: DHX9 inhibition leading to replication stress.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (Using a WST-1 based Reagent)
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) and normalize the results to the vehicle-treated control wells.
Protocol 2: Western Blot for γH2AX (a marker of DNA damage)
-
Cell Treatment & Lysis: Seed cells in a 6-well plate. Treat with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-γH2AX antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize to a loading control like GAPDH.
Protocol 3: RT-qPCR for a Downstream Target Gene
-
Cell Treatment & RNA Extraction: Treat cells in a 6-well plate with this compound. At the end of the treatment, extract total RNA using a column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol. Include an on-column DNase digestion step.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 µL reaction, use: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
qPCR Run: Run the plate in a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the Cq values for your gene of interest and a housekeeping gene (e.g., ACTB, GAPDH). Calculate the relative gene expression using the ΔΔCq method.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. platypustech.com [platypustech.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. bio-rad.com [bio-rad.com]
- 18. jacksonimmuno.com [jacksonimmuno.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Mitigating cytotoxic effects of Dhx9-IN-9 at high doses
Welcome to the technical support center for Dhx9-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the cytotoxic effects of this compound, particularly at high doses, and effectively utilize this potent inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity?
A1: this compound is a potent and selective small molecule inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a crucial enzyme involved in multiple cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1] It functions by unwinding complex DNA and RNA structures, such as R-loops (RNA:DNA hybrids).[2] Inhibition of DHX9 by this compound leads to the accumulation of these structures, causing replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis (programmed cell death).[2][3] While this effect is desirable for targeting cancer cells, particularly those with deficient mismatch repair (dMMR) which are more reliant on DHX9, high concentrations of the inhibitor can also induce cytotoxicity in normal, healthy cells.[3][4]
Q2: Are certain cell types more sensitive to this compound-induced cytotoxicity?
A2: Yes, the cytotoxic effects of Dhx9 inhibition are often more pronounced in cancer cells, especially those with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[3] These cells are thought to have a greater dependence on DHX9 for resolving replication stress and maintaining genomic stability.[3] In contrast, normal, non-transformed cells may show a less severe phenotype, such as growth arrest, rather than widespread cell death.[1] However, at high concentrations, off-target effects or overwhelming on-target effects can lead to significant cytotoxicity in a broader range of cell types.
Q3: What are the typical indicators of excessive cytotoxicity in my cell cultures treated with this compound?
A3: Signs of excessive cytotoxicity include a rapid and significant decrease in cell viability, observed as widespread cell detachment (for adherent cells), rounding, and the presence of cellular debris in the culture medium. Quantitative assays will show a sharp drop in metabolic activity (e.g., MTT or resazurin assays) or a substantial increase in markers of cell death, such as lactate dehydrogenase (LDH) release or caspase activation.[5][6][7]
Q4: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
A4: Distinguishing between on-target and off-target effects is a critical aspect of drug development. One approach is to use a structurally unrelated Dhx9 inhibitor; if it produces the same phenotype, the effect is more likely on-target. Another method is to perform a rescue experiment by overexpressing a Dhx9 mutant that is resistant to this compound. If this rescues the cells from cytotoxicity, the effect is on-target. Additionally, comprehensive selectivity profiling against a panel of other helicases and kinases can help identify potential off-targets.[8][9]
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration to Minimize Cytotoxicity
Problem: You are observing high levels of cell death across all experimental conditions, including in your control (non-cancerous) cell lines.
Goal: To determine the optimal concentration of this compound that maximizes the desired biological effect (e.g., inhibition of cancer cell proliferation) while minimizing general cytotoxicity.
Suggested Approach:
-
Perform a Dose-Response Curve: Culture your target cancer cells and control non-cancerous cells in parallel. Treat them with a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) for a fixed duration (e.g., 48 or 72 hours).
-
Assess Cell Viability: Use a standard cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells at each concentration.[10]
-
Determine IC50 Values: Plot the cell viability against the logarithm of the this compound concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Select Optimal Concentration Range: Choose a concentration range for your experiments that is cytotoxic to your target cancer cells but has a minimal effect on your control cells. This is your therapeutic window.
Example Data:
The following table provides a hypothetical example of IC50 values for "this compound" in different cell lines, illustrating the principle of differential sensitivity.
| Cell Line | Type | Mismatch Repair Status | Hypothetical IC50 (µM) |
| HCT116 | Colorectal Cancer | dMMR | 0.5 |
| SW480 | Colorectal Cancer | pMMR | 5.0 |
| BJ | Normal Fibroblast | pMMR | > 25.0 |
dMMR: deficient Mismatch Repair; pMMR: proficient Mismatch Repair
Guide 2: Investigating and Mitigating Potential Off-Target Effects
Problem: You have optimized the dose, but still observe unexpected or inconsistent cytotoxic effects that do not correlate with known Dhx9 biology.
Goal: To assess and minimize the potential off-target effects of this compound.
Suggested Approach:
-
Selectivity Profiling: If not already available, consider having this compound profiled against a panel of other helicases and kinases to identify potential off-targets.[11]
-
Use a Lower, More Frequent Dosing Schedule: For longer-term experiments, instead of a single high dose, try using a lower concentration of this compound and refreshing the media and inhibitor more frequently. This can help maintain a steady-state concentration and reduce the impact of high initial concentrations that might drive off-target binding.
-
Combination Therapy: Investigate combining a lower dose of this compound with another therapeutic agent. This synergistic approach may allow you to achieve the desired anti-cancer effect while keeping the concentration of this compound below its toxic threshold.
-
Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Perform an experiment where you treat cells with a fixed concentration of the inhibitor and measure viability at different time points (e.g., 12, 24, 48, 72 hours). This can help you find a time point where the desired on-target effects are present before significant cytotoxicity occurs.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as a marker of cytotoxicity.[7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the instructions of the commercial LDH assay kit to mix the supernatant with the provided reagents in a new 96-well plate.
-
Incubate as directed by the kit protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a provided lysis buffer).
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. shop.carnabio.com [shop.carnabio.com]
Technical Support Center: Refinement of Dhx9-IN-9 Delivery Methods for Animal Studies
Disclaimer: Publicly available information on the specific in vivo delivery of Dhx9-IN-9 is limited. This guide provides general strategies and troubleshooting advice for the formulation and administration of poorly soluble small molecule inhibitors, like many DHX9 inhibitors, in animal studies. The information presented should be adapted and optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a formulation for a new inhibitor like this compound?
A1: The initial step is to determine the physicochemical properties of the compound, primarily its solubility in a range of pharmaceutically acceptable solvents. This will inform the selection of an appropriate formulation strategy. For poorly soluble compounds, common approaches include creating a solution, suspension, or a lipid-based formulation.
Q2: What are common vehicles for oral administration in mice?
A2: For oral gavage, the choice of vehicle depends on the compound's solubility. Water is ideal for soluble compounds.[1][2] For hydrophobic compounds, aqueous solutions with solubilizing agents like carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), and polysorbate-80 (Tween 80) are often used.[1][2] Edible oils such as corn or peanut oil can also be effective vehicles for highly hydrophobic molecules.[1][2]
Q3: What are common vehicles for intraperitoneal (IP) injection in mice?
A3: For IP injections, isotonic solutions like normal saline (0.9% NaCl) or phosphate-buffered saline (PBS) are preferred to minimize tissue irritation.[3] For compounds that are not soluble in aqueous solutions, co-solvents such as DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol can be used, often in combination and diluted with saline or water.[3] It's crucial to use these organic solvents cautiously due to potential toxicity.[3]
Q4: How can I improve the solubility and bioavailability of my compound?
A4: Several strategies can enhance the solubility and bioavailability of poorly soluble drugs.[4][5] These include:
-
pH modification: For acidic or basic compounds, adjusting the pH of the vehicle can improve solubility.[4]
-
Co-solvents: Using water-miscible organic solvents can increase solubility.[4]
-
Surfactants: These can help solubilize compounds by forming micelles.[4]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs to enhance their solubility.[3][5]
-
Lipid-based formulations: Incorporating the drug into oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[5]
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[4][5]
Q5: Should I be concerned about vehicle toxicity?
A5: Yes, the vehicle itself can have pharmacological effects or cause toxicity, which can confound experimental results.[6] It is essential to include a vehicle-only control group in your studies to distinguish the effects of the compound from those of the vehicle.[3] The concentration of organic solvents like DMSO and ethanol should be kept to a minimum, as they can cause irritation and toxicity at higher doses.[3]
Q6: What is a typical experimental design for a preliminary pharmacokinetic (PK) study?
A6: A preliminary PK study in mice is crucial for determining the absorption, distribution, metabolism, and elimination (ADME) profile of a new compound.[7] A typical design involves administering a single dose of the compound to a small group of animals (e.g., 3-5 mice per group) via the intended route of administration.[7] Blood samples are then collected at multiple time points to capture the drug's concentration-time profile.[8][9] This data helps in optimizing the dosing regimen for subsequent efficacy studies.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution. | - Poor solubility in the chosen vehicle. - Temperature changes affecting solubility. - pH shift upon dilution or mixing. | - Re-evaluate the compound's solubility in different vehicles. - Try using a co-solvent system or a surfactant. - Consider creating a suspension with a suspending agent like CMC. - Prepare fresh formulations before each use and maintain a consistent temperature. |
| High variability in animal response/data. | - Inconsistent formulation (e.g., settling of suspension). - Inaccurate dosing. - Variability in drug absorption between animals. | - Ensure the formulation is homogenous before each administration (e.g., vortexing a suspension). - Refine dosing technique to ensure accuracy. - Consider a different route of administration or a more robust formulation (e.g., a solution instead of a suspension). |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Compound-related toxicity. - Vehicle-related toxicity. - Stress from the administration procedure. | - Run a dose-escalation study to determine the maximum tolerated dose (MTD). - Always include a vehicle-only control group to assess vehicle toxicity. - Refine the administration technique to minimize animal stress. |
| Low or no detectable compound in plasma after administration. | - Poor absorption from the administration site. - Rapid metabolism of the compound. - Issues with the bioanalytical method. | - Try a different formulation to enhance bioavailability (e.g., lipid-based formulation for oral delivery). - Consider a different route of administration with higher bioavailability (e.g., IP or IV). - Verify the sensitivity and accuracy of the analytical method for detecting the compound in plasma. |
Data Presentation
Table 1: Properties of Common Formulation Vehicles for Animal Studies
| Vehicle | Route(s) of Administration | Properties & Considerations |
| Water/Saline | Oral, IP, IV, SC | Ideal for soluble, non-irritating compounds. Isotonic saline is preferred for injections to prevent irritation.[3] |
| Phosphate-Buffered Saline (PBS) | IP, IV, SC | Buffered to maintain pH, suitable for pH-sensitive compounds.[3] |
| Corn Oil/Sesame Oil | Oral, IP | Suitable for highly lipophilic compounds. Not for intravenous use.[3] Can improve bioavailability of some drugs.[1][2] |
| 0.5% Carboxymethyl Cellulose (CMC) | Oral | A common suspending agent for insoluble compounds.[1][2] |
| 10% DMSO | Oral, IP | A powerful solvent for many insoluble compounds. Should be used at low concentrations due to potential toxicity.[1][3] |
| 20% PEG 400 | Oral, IP | A co-solvent used for compounds with intermediate solubility.[3] |
| 5% Tween 80 | Oral | A surfactant used to increase solubility and stability of suspensions.[1][2] |
Table 2: Example Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Example Components |
| Aqueous Suspension | The compound is suspended as fine particles in an aqueous medium with a suspending agent. | Compound, 0.5% CMC, 0.1% Tween 80 in water. |
| Co-solvent Solution | The compound is dissolved in a mixture of a water-miscible organic solvent and an aqueous vehicle. | Compound in 10% DMSO, 40% PEG 400, 50% Saline. |
| Lipid-based Formulation | The compound is dissolved or suspended in an oil or a self-emulsifying system. | Compound dissolved in corn oil. |
| Cyclodextrin Complexation | The compound forms a complex with a cyclodextrin molecule, increasing its aqueous solubility. | Compound with Hydroxypropyl-β-cyclodextrin in water. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage in Mice
-
Weigh the Compound: Accurately weigh the required amount of this compound for the desired dose and number of animals.
-
Prepare the Vehicle: Prepare the vehicle solution, for example, 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously to prevent clumping. It may take some time for the CMC to fully dissolve.
-
Wet the Compound: Add a small amount of a wetting agent, such as 0.1% Tween 80, to the powdered compound and mix to form a paste. This helps to disperse the particles in the aqueous vehicle.
-
Create the Suspension: Gradually add the CMC vehicle to the compound paste while continuously mixing (e.g., using a mortar and pestle or a homogenizer) until a uniform suspension is formed.
-
Verify Homogeneity: Before each administration, ensure the suspension is homogenous by vortexing or stirring.
-
Administration: Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle. The volume is typically 5-10 mL/kg body weight.
Protocol 2: Preparation of a Solution for Intraperitoneal (IP) Injection in Mice
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO.
-
Dilution with Co-solvents (if necessary): If needed for stability or to reduce DMSO concentration, add other co-solvents like PEG 400.
-
Final Dilution: Slowly add sterile saline or PBS to the solution while vortexing to reach the final desired concentration. The final concentration of the organic solvent(s) should be as low as possible (e.g., <10% DMSO) to minimize toxicity.
-
Check for Precipitation: Observe the final solution carefully to ensure the compound has not precipitated out. If it has, the formulation needs to be re-optimized.
-
Administration: Administer the solution via IP injection. The volume is typically 5-10 mL/kg body weight.
Visualizations
Caption: Workflow for developing an in vivo formulation for a novel inhibitor.
Caption: Decision tree for troubleshooting common in vivo delivery problems.
Caption: Simplified pathway of DHX9 inhibition leading to cancer cell apoptosis.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pk/bio-distribution | MuriGenics [murigenics.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: Dhx9-IN-9 vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dhx9-IN-9 with other known inhibitors of the DExH-Box Helicase 9 (DHX9), a critical enzyme involved in various cellular processes including DNA replication, transcription, and RNA processing.[1][2] Its role in maintaining genomic stability has made it an attractive target in oncology.[3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the evaluation of these compounds for research and development purposes.
Quantitative Performance Overview
The following table summarizes the available quantitative data for this compound and two other notable DHX9 inhibitors, ATX968 and DHX9-IN-1. It is important to note that publicly available biochemical data for this compound and DHX9-IN-1 is limited.
| Inhibitor | Target | IC50 (Helicase Assay) | Kd (Binding Affinity) | Cellular EC50 | Notes |
| This compound | DHX9 | Not Available | Not Available | 0.0177 µM (Cellular Target Engagement)[4] | Limited public data on direct enzymatic inhibition and binding. |
| ATX968 | DHX9 | 8 nM (Unwinding Assay)[5] | 1.3 nM (SPR) | 0.054 µM (circBRIP1 Assay)[6] | Orally active, potent, and selective allosteric inhibitor.[6] |
| DHX9-IN-1 | DHX9 | Not Available | Not Available | 6.94 µM[2] | Limited public data on direct enzymatic inhibition and binding. |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies for key assays used to characterize DHX9 inhibitors.
DHX9 Helicase Activity Assay
This assay is designed to measure the unwinding of a nucleic acid substrate by DHX9. A common method is a fluorogenic assay.[7]
Principle: A dual-labeled RNA probe is utilized, with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher) on the complementary strand.[7] In its double-stranded form, the quencher suppresses the fluorophore's signal. Upon addition of DHX9 and ATP, the helicase unwinds the RNA duplex, separating the fluorophore and quencher, resulting in a measurable increase in fluorescence.[7]
Generalized Protocol:
-
Reaction Setup: Reactions are typically performed in a 96-well or 384-well plate format in a buffer containing HEPES, MgCl2, DTT, Tween-20, and BSA.[8]
-
Component Addition: Recombinant DHX9 protein is pre-incubated with the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of the dual-labeled RNA substrate and ATP.
-
Measurement: Fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[7]
-
Data Analysis: The rate of fluorescence increase is proportional to DHX9 helicase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a protein and a ligand.
Principle: The protein of interest (DHX9) is immobilized on a sensor chip. The potential inhibitor is then flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Chip Preparation: A sensor chip is activated and purified recombinant DHX9 is immobilized onto the surface.
-
Binding Analysis: A series of inhibitor concentrations are injected over the chip surface. The association and dissociation of the inhibitor are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
DHX9 in Cellular Signaling Pathways
DHX9 is implicated in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the mechanism of action of DHX9 inhibitors.
DHX9 and the NF-κB Signaling Pathway
DHX9 has been shown to be a positive regulator of the NF-κB signaling pathway. It can interact directly with the p65 subunit of NF-κB and RNA Polymerase II, enhancing the transcription of NF-κB target genes.[9][10] This can promote cell proliferation, survival, and inflammation.
Caption: DHX9 enhances NF-κB-mediated transcription by interacting with p65 and RNA Pol II.
DHX9 and p53-Mediated Apoptosis
Inhibition of DHX9 can lead to the activation of the p53 tumor suppressor pathway.[11] This can occur through the induction of replicative stress, leading to cell cycle arrest and apoptosis.[11][12] This mechanism is particularly relevant in the context of cancer therapy, as many tumors have dysfunctional p53 pathways. Interestingly, DHX9 inhibition can also induce cell death in p53-deficient cells, suggesting the involvement of alternative pathways.[12]
Caption: Inhibition of DHX9 can induce p53-mediated cell cycle arrest and apoptosis.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel DHX9 inhibitor involves a series of integrated experimental steps.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. accenttx.com [accenttx.com]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of DHX9 Inhibition on R-loop Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the effect of DHX9 inhibition on R-loop formation, with a focus on the potent and selective small-molecule inhibitor, ATX968. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological processes and experimental workflows.
Introduction to DHX9 and R-loops
R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While they play roles in normal cellular processes like transcription and class switch recombination, their aberrant accumulation can lead to DNA damage and genomic instability. The DExD/H-box helicase 9 (DHX9) is a key regulator of R-loop homeostasis, exhibiting a dual role in both their formation and resolution depending on the cellular context.[1][2][3] Given its critical functions, DHX9 has emerged as a promising therapeutic target in oncology.
Methods for Modulating R-loop Levels
Several approaches can be employed to study the impact of DHX9 on R-loop formation. This guide focuses on the pharmacological inhibition of DHX9 using ATX968 and compares its effects to genetic knockdown of DHX9 and other methods of R-loop modulation.
ATX968: A Potent and Selective DHX9 Inhibitor
ATX968 is an orally bioavailable, allosteric inhibitor of DHX9's helicase activity.[4][5] It has been shown to selectively induce R-loop accumulation, replication stress, and apoptosis in cancer cells with microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[6][7][8]
Comparative Analysis of R-loop Modulation Techniques
The following tables summarize the quantitative effects of different methods on R-loop levels, as measured by DNA-RNA Immunoprecipitation followed by quantitative PCR (DRIP-qPCR).
| Method | Target | Cell Line | Fold Change in R-loops (vs. Control) | Reference |
| ATX968 (1 µM) | DHX9 | LS411N (MSI-H Colorectal Cancer) | ~1.5-fold increase | [7] |
| DHX9 siRNA | DHX9 | HCT116 (MSI-H Colorectal Cancer) | Increased nuclear S9.6 signal (quantification not specified) | [7] |
| DHX9 siRNA | DHX9 | HeLa | Significant increase (fold change varies by genomic loci) | [9][10] |
| Senataxin (SETX) siRNA | Senataxin | HeLa | ~2-3-fold increase | [11] |
| RNase H1 Overexpression | R-loops | Mouse B-cells | ~70% decrease in Sμ region, ~50% decrease at β-actin | [12] |
Table 1: Comparison of R-loop Modulation Methods. This table provides a quantitative comparison of the effects of various methods on R-loop levels. Note that the cellular context and the specific genomic locus being analyzed can significantly influence the observed fold change.
| Compound | Assay | Metric | Value | Reference |
| ATX968 | circBRIP1 Cellular Assay | EC50 | 0.054 µM | [4] |
| ATX968 | DHX9 Unwinding Assay | IC50 | Not specified | [4] |
| ATX968 | DHX9 ATPase Assay | EC50 | Not specified (partial inhibitor) | [4] |
| Compound 23 (ATX968 analog) | DHX9 Binding (SPR) | K_D | 0.027 µM | [13] |
| Compound 23 (ATX968 analog) | Thermal Shift Assay | ΔT_m | +1.1–1.4 °C | [13] |
Table 2: Biochemical and Cellular Potency of DHX9 Inhibitors. This table summarizes the potency of ATX968 and a related analog in various assays. The circBRIP1 assay is a cellular target engagement biomarker for DHX9 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This technique is the gold standard for quantifying R-loops at specific genomic loci.
Protocol Outline:
-
Genomic DNA Extraction: Gently isolate high-molecular-weight genomic DNA from treated and control cells to preserve R-loop structures.
-
Fragmentation: Fragment the genomic DNA using restriction enzymes.
-
Immunoprecipitation: Incubate the fragmented DNA with the S9.6 antibody, which specifically recognizes RNA:DNA hybrids.
-
Capture: Capture the antibody-DNA:RNA hybrid complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound DNA.
-
Elution and RNase H treatment: Elute the enriched DNA and treat a portion with RNase H to degrade the RNA in the RNA:DNA hybrids, serving as a negative control.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the genomic regions of interest to quantify the enrichment of R-loops. Results are typically expressed as a percentage of the input DNA or as a fold change relative to a control condition.
S9.6 Immunofluorescence
This microscopy-based technique allows for the visualization and quantification of R-loop levels on a single-cell basis.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the compound of interest or perform genetic knockdown.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., cold methanol) and permeabilize the cell membranes.
-
RNase H Treatment (Control): Treat a subset of samples with RNase H to serve as a negative control for R-loop staining.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the S9.6 primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity to determine R-loop levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct engagement of a compound with its target protein in a cellular context.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the compound of interest at various concentrations.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (DHX9) in the supernatant at each temperature point using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's potency in stabilizing the target.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Conclusion
The validation of a DHX9 inhibitor's effect on R-loop formation is a critical step in its development as a therapeutic agent. This guide provides a framework for comparing the effects of the specific inhibitor ATX968 with other methods of R-loop modulation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. The consistent observation that both pharmacological inhibition and genetic knockdown of DHX9 lead to an increase in R-loops strongly validates DHX9 as a key regulator of R-loop homeostasis. Further investigation into the dose-dependent effects of DHX9 inhibitors on R-loop levels will be crucial for their clinical translation.
References
- 1. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mutation in senataxin alters the mechanism of R-loop resolution in amyotrophic lateral sclerosis 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. R-loop depletion by over expressed RNase H1 in mouse B cells increases activation-induced deaminase access to the transcribed strand without altering frequency of isotype switching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Confirmation of DHX9 Inhibition: A Comparative Guide to Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thermal shift assays for confirming the on-target effects of DHX9 inhibitors, with a focus on a representative compound, Dhx9-IN-9. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to assist researchers in selecting the most appropriate techniques for their drug discovery pipeline.
Confirming DHX9 Engagement with Thermal Shift Assays
The DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genome stability, making it an attractive target for cancer therapy.[1][2] Inhibition of DHX9 has shown promise in treating specific cancer types, such as those with high microsatellite instability.[2][3]
A critical step in the development of any targeted inhibitor is the confirmation of its direct engagement with the intended protein target. The thermal shift assay, or differential scanning fluorimetry (DSF), is a rapid and cost-effective biophysical technique widely used for this purpose.[4][5] The principle of the assay is based on the ligand-induced stabilization of the target protein.[5] Binding of an inhibitor to DHX9 is expected to increase its thermal stability, resulting in a measurable increase in its melting temperature (Tm).
Comparative Analysis of DHX9 Inhibitors using Thermal Shift Assay
To illustrate the application of thermal shift assays in validating DHX9 inhibitors, the following table summarizes hypothetical, yet representative, data for this compound in comparison to other known or hypothetical DHX9 inhibitors.
| Compound | Target | Assay Type | Tm (°C) of DHX9 alone | Tm (°C) of DHX9 + Compound | ΔTm (°C) | Interpretation |
| This compound | DHX9 | Thermal Shift (DSF) | 45.2 | 52.7 | +7.5 | Strong on-target engagement and stabilization |
| ATX968 | DHX9 | Thermal Shift (DSF) | 45.2 | 51.5 | +6.3 | Confirmed on-target engagement |
| Enoxacin | DHX9 (putative) | Thermal Shift (DSF) | 45.2 | 46.1 | +0.9 | Weak or no direct engagement |
| Negative Control (Inactive Compound) | DHX9 | Thermal Shift (DSF) | 45.2 | 45.3 | +0.1 | No significant on-target engagement |
Note: The data for this compound and the negative control are hypothetical for illustrative purposes. The ΔTm for ATX968 is an estimated value based on qualitative descriptions of its on-target effects. Enoxacin has been suggested to inhibit DHX9, but its direct binding is less characterized.[6]
Experimental Protocol: Thermal Shift Assay for DHX9
This protocol provides a detailed methodology for performing a thermal shift assay to determine the on-target engagement of an inhibitor with the DHX9 protein.
1. Materials and Reagents:
-
Purified recombinant human DHX9 protein
-
DHX9 inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument with a melt curve module
2. Procedure:
-
Protein Preparation: Dilute the purified DHX9 protein to a final concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the DHX9 inhibitor in the assay buffer. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-ligand control.
-
Dye Preparation: Dilute the SYPRO Orange dye to a 20x working stock in the assay buffer.
-
Assay Plate Setup: In a 96-well PCR plate, add the following components in order for a final volume of 20 µL per well:
-
10 µL of 2 µM DHX9 protein
-
5 µL of the inhibitor dilution (or vehicle control)
-
5 µL of 20x SYPRO Orange dye
-
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal melt experiment with the following parameters:
-
Initial temperature: 25°C for 2 minutes
-
Ramp rate: 1°C per minute
-
Final temperature: 95°C
-
Data acquisition: Read fluorescence at each 1°C increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm of the inhibitor-treated sample.
-
Visualizing the Workflow and DHX9 Signaling
To better understand the experimental process and the biological context of DHX9, the following diagrams have been generated.
Alternative Methods for On-Target Validation
While thermal shift assays are a powerful tool, it is often beneficial to employ orthogonal methods to confirm on-target engagement. The following table compares the thermal shift assay with other common techniques.
| Method | Principle | Throughput | Protein Requirement | Key Advantages | Key Disadvantages |
| Thermal Shift Assay (DSF) | Ligand binding alters protein thermal stability. | High | Low | Rapid, cost-effective, no need for protein modification.[4][5] | Indirect measure of binding, potential for false positives/negatives. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Low | High | Provides direct thermodynamic data (Kd, ΔH, ΔS), label-free. | Requires large amounts of pure protein, low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | Medium-High | Moderate | Real-time kinetics (kon, koff), label-free ligand. | Requires protein immobilization which may affect activity, potential for non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures target protein stabilization in a cellular environment. | Low-Medium | N/A (uses cell lysates or intact cells) | Confirms target engagement in a more biologically relevant context.[7] | More complex workflow, often requires specific antibodies for detection. |
| Biochemical/Enzymatic Assays | Measures the inhibition of DHX9's helicase or ATPase activity. | High | Low | Direct measure of functional inhibition. | Requires a functional assay, may not be suitable for all inhibitors. |
References
- 1. accenttx.com [accenttx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. proteos.com [proteos.com]
- 5. criver.com [criver.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Dhx9-IN-9 in Combination with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the hypothesized synergistic effects of Dhx9-IN-9, a novel and selective inhibitor of the DExH-box helicase 9 (DHX9), when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. This document outlines the scientific rationale for this combination, compares its proposed efficacy with alternative therapeutic strategies, and provides detailed experimental protocols to enable researchers to validate these findings.
Introduction: The Rationale for a Novel Combination Therapy
Cancer cells often exhibit a heightened reliance on specific DNA damage response (DDR) pathways for their survival and proliferation. This dependency creates therapeutic vulnerabilities that can be exploited by targeted inhibitors. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[1] However, both intrinsic and acquired resistance to PARP inhibitors remain significant clinical challenges, necessitating the exploration of novel combination strategies.[2][3][4]
DHX9, an ATP-dependent RNA/DNA helicase, has emerged as a compelling target in oncology.[5] It plays a critical role in maintaining genomic stability by resolving R-loops, which are three-stranded nucleic acid structures that can impede DNA replication and transcription.[6][7][8][9][10][11] Inhibition of DHX9 leads to the accumulation of these R-loops, inducing replication stress and DNA damage.[12][13][14] Notably, cancers with pre-existing DNA repair defects, including BRCA-mutated tumors, have demonstrated a selective dependency on DHX9.[12][14][15][16]
This guide explores the compelling hypothesis that the concurrent inhibition of DHX9 with this compound and PARP will result in a potent synergistic anti-tumor effect. The central premise is that by simultaneously inducing replication stress through R-loop accumulation (via this compound) and preventing the repair of single-strand DNA breaks (via PARP inhibitors), the combination will overwhelm the cancer cell's ability to repair its DNA, leading to catastrophic genomic instability and apoptotic cell death.
Comparative Efficacy: this compound and PARP Inhibitor Combination vs. Alternative Approaches
The following tables summarize the expected performance of the this compound and PARP inhibitor combination in comparison to monotherapies and other relevant combination strategies, based on preclinical data from analogous DHX9 inhibitors and established knowledge of PARP inhibitor combinations.
Table 1: Comparison of Anti-Tumor Efficacy in BRCA-mutant Cancer Models
| Treatment Regimen | Expected Cell Viability Reduction (IC50) | Expected Induction of Apoptosis (Fold Change) | Expected DNA Damage (γH2AX Foci per cell) |
| This compound (Monotherapy) | Moderate | Moderate | Moderate to High |
| PARP Inhibitor (e.g., Olaparib) (Monotherapy) | Moderate to High | Moderate to High | High |
| This compound + PARP Inhibitor | Very High (Synergistic) | Very High (Synergistic) | Very High (Synergistic) |
| PARP Inhibitor + ATR Inhibitor | High (Synergistic)[17][18][19][20] | High (Synergistic)[17][18][19][20] | Very High (Synergistic)[17][18][19][20] |
| PARP Inhibitor + Chemotherapy (e.g., Cisplatin) | High (Synergistic) | High (Synergistic) | Very High (Synergistic) |
Table 2: Overcoming PARP Inhibitor Resistance in BRCA-proficient Cancer Models
| Treatment Regimen | Expected Re-sensitization to PARP Inhibition | Mechanism of Action |
| This compound (Monotherapy) | N/A | Induces R-loop dependent replication stress |
| PARP Inhibitor (Monotherapy) | Low | Inhibition of single-strand break repair |
| This compound + PARP Inhibitor | High | Induction of "BRCAness" through HR suppression and overwhelming replication stress |
| WEE1 Inhibitor + PARP Inhibitor | Moderate to High[17] | Abrogation of G2/M checkpoint, leading to mitotic catastrophe[4][17] |
| HDAC Inhibitor + PARP Inhibitor | Moderate[17] | Downregulation of HR genes, inducing "BRCAness"[17] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and PARP inhibitors.
Cell Viability and Synergy Analysis
Objective: To quantify the anti-proliferative effects of this compound and a PARP inhibitor, alone and in combination, and to determine if the interaction is synergistic.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutated ovarian or breast cancer cell lines and their BRCA-proficient counterparts) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the PARP inhibitor. This should include a range of concentrations for each drug individually and in combination at fixed ratios (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the prepared drug solutions for a period of 72 to 120 hours. Include vehicle-treated controls.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.
-
Determine the IC50 value for each drug alone.
-
Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assay by Flow Cytometry
Objective: To measure the induction of apoptosis following treatment with this compound, a PARP inhibitor, and their combination.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective drugs (at concentrations determined from the viability assays, e.g., IC50) for 48 to 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive). Compare the percentage of apoptotic cells across the different treatment groups.
Immunofluorescence for DNA Damage Markers
Objective: To visualize and quantify the extent of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and treat with the drugs for a shorter duration (e.g., 24 hours) to capture the DNA damage response.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.
Conclusion and Future Directions
The combination of a selective DHX9 inhibitor, such as the conceptual this compound, with a PARP inhibitor represents a highly promising therapeutic strategy. The orthogonal mechanisms of inducing replication stress and inhibiting DNA repair are predicted to result in a potent synergistic anti-tumor effect, particularly in cancers with underlying DNA repair deficiencies. Furthermore, this combination holds the potential to overcome acquired resistance to PARP inhibitors.
The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of this therapeutic concept. Future investigations should also explore the in vivo efficacy of this combination in patient-derived xenograft (PDX) models and delve deeper into the molecular mechanisms of synergy through comprehensive genomic and proteomic analyses. Successful preclinical validation will pave the way for the clinical development of this innovative combination therapy for patients with difficult-to-treat cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. researchgate.net [researchgate.net]
- 7. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. TDRD3 promotes DHX9 chromatin recruitment and R-loop resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 18. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 19. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncologynewscentral.com [oncologynewscentral.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dhx9-IN-9
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the RNA helicase inhibitor, Dhx9-IN-9, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended. For sterile compounding of toxic drugs, the primary goal of PPE is to create a barrier between the sterile drug and any potential contamination from the handler[1].
Eye and Face Protection:
-
Safety Glasses: Should be worn at all times in the laboratory.
-
Face Shield: Recommended when there is a risk of splashing.
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. It is important to use PPE made of proven resistant materials, tested for the specific chemicals being handled[1].
-
Lab Coat: A lab coat must be worn to protect from incidental contact.
-
Gown: For procedures with a higher risk of contamination, a gown that is tested for permeation by chemotherapy drugs should be considered[1].
Respiratory Protection:
-
In situations where individual respiratory protection is necessary, a surgical N-95 respirator is recommended as it provides both respiratory and splash protection[1].
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month[2].
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[1].
-
Use sterile, disposable plasticware when possible to avoid RNase contamination[3].
-
For in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil[2].
Experimental Use:
-
When working with this compound in cell culture or animal models, follow all institutional guidelines and standard operating procedures for handling cytotoxic or potentially hazardous compounds.
-
Avoid the generation of aerosols.
-
After handling, thoroughly wash hands with soap and water.
Disposal Plan
Waste Categorization:
-
All materials that come into direct contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous chemical waste.
Disposal Procedures:
-
Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
| Parameter | Value | Source |
| EC₅₀ | 0.0177 µM (in DHX9 cellular target engagement) | MedchemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
| Solubility (in vivo Protocol 1) | ≥ 6.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Solubility (in vivo Protocol 2) | ≥ 6.25 mg/mL in 10% DMSO, 90% Corn Oil | [2] |
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].
-
Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[4].
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4].
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area.
-
Decontaminate: Decontaminate the area with a suitable cleaning agent.
-
Dispose: Collect all clean-up materials in a sealed hazardous waste container for proper disposal.
-
Report: Report the spill to your supervisor and the institutional EHS department.
For large or highly dangerous spills, evacuate the area and contact your institution's emergency response team immediately[4].
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response for a chemical spill.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Step-by-step emergency response procedure for a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
